Alisporivir

Catalog No.
S517974
CAS No.
254435-95-5
M.F
C63H113N11O12
M. Wt
1216.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisporivir

CAS Number

254435-95-5

Product Name

Alisporivir

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,27R,30S,33S)-25,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,27,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

InChI

InChI=1S/C63H113N11O12/c1-26-29-30-40(16)52(75)51-56(79)66-44(27-2)59(82)68(20)43(19)58(81)74(28-3)49(38(12)13)55(78)67-48(37(10)11)62(85)69(21)45(31-34(4)5)54(77)64-41(17)53(76)65-42(18)57(80)70(22)46(32-35(6)7)60(83)71(23)47(33-36(8)9)61(84)72(24)50(39(14)15)63(86)73(51)25/h26,29,34-52,75H,27-28,30-33H2,1-25H3,(H,64,77)(H,65,76)(H,66,79)(H,67,78)/b29-26+/t40-,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52-/m1/s1

InChI Key

OLROWHGDTNFZBH-XEMWPYQTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

alisporivir, DEBIO-025, MeAla(3)EtVal(4)-cyclosporin, UNIL 025, UNIL-025, UNIL025

Canonical SMILES

CCC1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C

Isomeric SMILES

CC[C@H]1C(=O)N([C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)CC)C)C

The exact mass of the compound Alisporivir is 1215.857 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Cyclosporins - Cyclosporine - Supplementary Records. It belongs to the ontological category of homodetic cyclic peptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Structural Basis of CypA Inhibition and Non-Immunosuppression

Author: Smolecule Technical Support Team. Date: February 2026

Alisporivir inhibits the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypA by binding tightly to its hydrophobic catalytic pocket [1] [2]. The inhibitor forms a complex with CypA, and the key to its non-immunosuppressive nature lies in the specific modifications at its amino acid residues 3 and 4.

  • Residue 3: Sarcosine in CsA is replaced by N-methyl-D-alanine (DAM) [1].
  • Residue 4: N-methyl-L-leucine in CsA is replaced by N-ethyl-L-valine (NEV) [1].

The conformation of the NEV4 side chain in the CypA-Alisporivir complex sterically hinders interaction with calcineurin, a phosphatase essential for T-cell activation [1] [3]. This structural feature prevents the formation of the immunosuppressive ternary complex (CypA-drug-calcineurin) that is characteristic of cyclosporine A [1].

Antiviral Mechanisms of Action

This compound exhibits broad-spectrum antiviral activity by disrupting the reliance of various viruses on host cyclophilins. The table below summarizes its efficacy and mechanisms against key viruses.

Virus Proposed Antiviral Mechanism Experimental Evidence/Model
Hepatitis C Virus (HCV) Binds CypA, preventing CypA-induced isomerization in Domain II of NS5A; disrupts replication complex formation [4]. Genotype 1b replicon cells (Huh 9-13); EC₅₀: 0.03 µM; high barrier to resistance (D320E mutation in NS5A) [4].
Hepatitis B Virus (HBV) Reduces HBV DNA replication and HBsAg secretion via inhibition of CypA, B, C, and D [5]. HepG2215, Huh-7, HepaRG cells; dose-dependent reduction in HBV DNA; potentiated when combined with telbivudine [5].
Human Immunodeficiency Virus (HIV-1) Binds directly to the proline-rich domain of the HIV-1 capsid, interfering with uncoating and nuclear import [2]. Jurkat T-cell line and primary human CD4+ T cells; disrupts capsid binding to host factors [2].
Coronaviruses (e.g., SARS-CoV-2) Disrupts Cyp-viral protein interactions critical for replication; may modulate innate immune signaling [6]. In vitro activity against HCoV-229E, SARS-CoV, MERS-CoV; EC₅₀ in low micromolar range [6].

Beyond directly targeting viral replication, this compound also influences the host's immune response to infection. It has been shown to stimulate antigen presentation by increasing the surface expression of Major Histocompatibility Complex class I (MHC-I) molecules, without affecting their overall protein or transcript levels [7] [8]. This enhancement, which is blocked by proteasome inhibitors, is believed to increase the availability of peptide antigens, leading to a ~40% enhancement in antigen-specific CD8+ T cell activation [7] [8].

Key Experimental Models and Protocols

The following diagram and table outline common methodologies used to study this compound's mechanisms.

G Virus-Specific Models Virus-Specific Models HCV Replicon System HCV Replicon System Virus-Specific Models->HCV Replicon System HBV Transfected Cells HBV Transfected Cells Virus-Specific Models->HBV Transfected Cells HIV Infected T-Cells HIV Infected T-Cells Virus-Specific Models->HIV Infected T-Cells Functional Assays Functional Assays siRNA Knockdown siRNA Knockdown Functional Assays->siRNA Knockdown Co-culture T-cell Assay Co-culture T-cell Assay Functional Assays->Co-culture T-cell Assay Flow Cytometry Flow Cytometry Functional Assays->Flow Cytometry Pathway Analysis Pathway Analysis NMR Spectroscopy NMR Spectroscopy Pathway Analysis->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Pathway Analysis->X-ray Crystallography EC50 & Resistance EC50 & Resistance HCV Replicon System->EC50 & Resistance Quantify HBV DNA & HBsAg HBV DNA & HBsAg HBV Transfected Cells->HBV DNA & HBsAg Measure Viral Replication Viral Replication HIV Infected T-Cells->Viral Replication Assess Specific Cyp Dependence Specific Cyp Dependence siRNA Knockdown->Specific Cyp Dependence Determine T-cell Activation T-cell Activation Co-culture T-cell Assay->T-cell Activation Monitor MHC-I Surface Expression MHC-I Surface Expression Flow Cytometry->MHC-I Surface Expression Quantify Protein-Ligand Interactions Protein-Ligand Interactions NMR Spectroscopy->Protein-Ligand Interactions Analyze Atomic Structure Atomic Structure X-ray Crystallography->Atomic Structure Solve

Experimental approaches for investigating this compound's mechanisms, spanning virological models, functional cellular assays, and structural biology techniques.

Experimental Area Protocol Summary Key Readouts
In Vitro Antiviral Activity Incubate virus-infected or replicon-harboring cells (e.g., Huh-7, HepG2, HepaRG, Jurkat) with serial dilutions of this compound. Refresh media/drug daily [5]. EC₅₀: Concentration for 50% efficacy; IC₅₀ for cytotoxicity; viral RNA/DNA load (qPCR/RT-qPCR); viral protein expression (ELISA, Western) [5] [4].
Resistance Selection Culture replicon cells (e.g., Huh 9-13 for HCV) under increasing this compound pressure, passaging over months upon adaptation [4]. Time to resistance emergence; sequencing to identify conserved mutations (e.g., NS5A D320E); cross-resistance profiling with other antivirals [4].
siRNA Knockdown Transfect cells (e.g., HepG2215) with siRNA targeting specific cyclophilins (CypA, B, C, D) using lipid-based transfection [5]. mRNA knockdown efficiency (qPCR); effect on viral replication vs. This compound treatment; intracellular vs. secreted viral antigen levels [5].
Antigen Presentation Assay Pre-treat HLA-A2+ hepatoma cells expressing viral antigen with this compound. Co-culture with antigen-specific CD8+ T cells after drug washout [7]. T-cell activation (% IFN-γ+ by flow cytometry); MHC-I surface expression (GeoMFI by flow cytometry) [7].
Structural Studies Purify recombinant human CypA. Co-crystallize with this compound. Collect diffraction data and solve structure [1]. Atomic-resolution structure of complex; analysis of binding interactions and conformational changes [1].

Broader Therapeutic Implications

Research on this compound highlights the promise of host-targeting antivirals, which can offer a higher genetic barrier to resistance compared to direct-acting antivirals [4]. Its broad-spectrum potential stems from targeting host proteins that multiple viruses exploit [6]. Beyond virology, this compound's inhibition of cyclophilin D is being explored for treating mitochondrial dysfunction-related conditions, including Duchenne muscular dystrophy, by preventing mitochondrial permeability transition pore (MPTP) opening [1] [2] [9].

The information from the search results provides a strong foundation for your technical guide. For the most current research developments, checking recent publications in specialized journals or patent databases would be a logical next step.

References

Alisporivir structure cyclosporin A analog differences

Author: Smolecule Technical Support Team. Date: February 2026

Structural Modifications and Molecular Mechanism

The core structural differences between alisporivir and CsA reside at two key amino acid positions, which fundamentally alter its biological activity.

Feature Cyclosporin A (CsA) This compound (ALV)
Residue at Position 3 Sarcosine (SAR) [1] N-methyl-d-alanine (DAM, or Me-alanine) [1] [2]
Residue at Position 4 N-methyl-l-leucine (MLE) [1] N-ethyl-l-valine (NEV) [1] [2]
Primary Target Cyclophilin A (CypA) [1] [3] Cyclophilin A (CypA) [1] [2]
Immunosuppressive Yes [1] [3] No [1] [4] [2]
Calcineruin Binding Yes (via CypA-CsA complex) [1] [3] No (side-chain of NEV4 blocks interaction) [1] [5] [4]

These modifications achieve two critical outcomes:

  • Enhanced Target Binding: The changes result in a slightly higher binding affinity for Cyclophilin A (CypA) and a significantly slower dissociation rate from the target compared to CsA [1].
  • Abolished Immunosuppression: The conformation of the N-ethyl-l-valine (NEV) side chain at position 4 creates a steric hindrance that prevents the CypA-ALV complex from recruiting and binding to calcineurin [1] [5] [4]. Since the inhibition of calcineurin is the key step in suppressing T-cell activation, this change renders this compound non-immunosuppressive [1] [3].

The following diagram illustrates the divergent signaling pathways triggered by CsA and this compound due to their structural differences:

Divergent mechanisms of Cyclosporin A and this compound.

Quantitative Binding and Functional Data

The table below summarizes key experimental data comparing the binding and functional effects of this compound and CsA.

Parameter Cyclosporin A (CsA) This compound (ALV) Experimental Context & Notes
Kd for CypA ~11 nM [1] ~7-8 nM [1] Measured against human Cyclophilin A. ALV has a slightly higher affinity.
koff from CypA 27 ± 3 × 10⁻⁴ s⁻¹ [1] 2.4 ± 0.1 × 10⁻⁴ s⁻¹ [1] ALV dissociates from CypA ~10x slower, indicating a more stable complex.
Anti-HCV EC₅₀ - Low nM range [2] In HCV replicon assays; ALV is 5-10x more potent than CsA in cellular models [1].
MPT Pore Inhibition Effective at ≤1 μM [6] [7] Effective at ≤1 μM [6] [7] Both inhibit the Mitochondrial Permeability Transition pore, likely via CypD inhibition.
Mitochondrial Respiration Suppressed at 5 μM [6] More pronounced suppression at 5 μM [6] High, non-therapeutic concentrations; effect may be due to membrane interaction.

Key Experimental Methodologies

The following are detailed methodologies for key experiments used to characterize this compound.

X-ray Crystallography of the CypA-ALV Complex

This method is used to determine the high-resolution 3D structure of the protein-ligand complex.

  • Macromolecule Production: The gene for human CypA is cloned into an expression vector (e.g., pET-15b) with an N-terminal His-tag. The protein is expressed in E. coli BL21(DE3) cells induced by IPTG [1].
  • Purification: CypA is purified using nickel-affinity chromatography (e.g., HisTrap column). The His-tag is cleaved using thrombin and removed via a second nickel-affinity step [1].
  • Crystallization: The purified CypA is complexed with this compound and crystallized. Crystals of the CypA-ALV complex were grown and cryo-cooled for data collection [1].
  • Data Collection & Refinement: X-ray diffraction data is collected (e.g., at 1.5 Å resolution). The structure is solved using molecular replacement and refined with programs like REFMAC or PHENIX [1] [5].
Assessment of Mitochondrial Function

This protocol evaluates the compound's effect on mitochondrial bioenergetics and the MPT pore.

  • Mitochondrial Isolation: Mitochondria are isolated from rat skeletal muscle or mouse liver via differential centrifugation [6] [7].
  • Calcium Capacity Assay: Mitochondria are incubated with Ca²⁺ pulses. Calcium capacity is measured as the amount of Ca²⁺ required to trigger the MPT (indicated by mitochondrial swelling). Compounds are tested at 1 μM for specific inhibition [6].
  • Oxidative Phosphorylation: Oxygen consumption rates (States 2, 3, and 4) are measured using a Clark-type oxygen electrode. Parameters like ADP/O and Respiratory Control Index (RCI) are calculated [6] [7].
  • Membrane Potential (ΔΨ): Changes in ΔΨ are assessed using fluorescent dyes like Safranin O [6].
NMR Spectroscopy for Structural Analysis

This technique analyzes the solution-phase structure and dynamics of the compounds themselves.

  • Sample Preparation: CsA and ALV are dissolved in deuterated chloroform (CDCl₃) [6] [8].
  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired to assign chemical shifts. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed to determine through-space nuclear Overhauser effects (NOEs), which provide distance constraints [8].
  • Structure Calculation: The NOE-derived distance restraints are used in molecular dynamics (MD) simulations to compute the three-dimensional structures of the molecules and assess their backbone flexibility [6].

Therapeutic Applications and Mechanisms

The unique properties of this compound make it a promising therapeutic candidate for several conditions:

  • Antiviral Therapy: this compound has shown high potency against Hepatitis C Virus (HCV) in clinical trials by inhibiting the CypA-dependent replication machinery of the virus. Its high genetic barrier to resistance and pangenotypic activity are major advantages [1] [2]. It also exhibits activity against other viruses like HIV and Equine arteritis virus that depend on cyclophilins [1].
  • Mitochondrial Diseases & Metabolic Disorders: By inhibiting cyclophilin D (CypD), this compound blocks the MPT pore, a key driver of mitochondrial dysfunction. This has shown benefit in models of Duchenne muscular dystrophy [1] and diabetes mellitus. In diabetic mice, this compound treatment improved glucose tolerance, restored mitochondrial ultrastructure and function, and reduced oxidative stress in skeletal muscle [7].

References

Alisporivir host targeting antiviral mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Alisporivir exerts its antiviral effect by neutralizing the peptidyl-prolyl isomerase activity of cyclophilin A (CypA), a plentiful host cytosolic protein [1]. This interaction is crucial for the replication of HCV.

The following diagram illustrates the fundamental mechanism of action of this compound and its key differentiator from the immunosuppressive Cyclosporine A (CsA).

G CsA Cyclosporine A (CsA) CypA Cyclophilin A (CypA) CsA->CypA Binds ALV This compound (ALV) ALV->CypA Binds Ternary Ternary Complex (CypA-CsA-Cn) CypA->Ternary With CsA Block Blocks Cis-Trans Isomerization of HCV Proteins CypA->Block With ALV Cn Calcineurin (Cn) NFAT NFAT Activation (T-cell response) Cn->NFAT  Inhibits HCVrep HCV Replication Ternary->Cn Block->HCVrep Inhibits

> this compound inhibits HCV replication by binding to host Cyclophilin A, without forming the immunosuppressive ternary complex with calcineurin.

This compound is a non-immunosuppressive derivative of Cyclosporine A (CsA) [1]. Its structure differs from CsA through specific amino acid modifications that enhance its binding affinity for cyclophilins while abolishing its binding to calcineurin, the key step required for immunosuppression [1].

Preclinical and Clinical Antiviral Profile

This compound demonstrates potent, broad-spectrum antiviral activity in preclinical and clinical studies.

| Profile Aspect | Key Findings | Experimental Context / Citation | | :--- | :--- | :--- | | Antiviral Potency |

  • In vitro IC₅₀: Nanomolar (nM) range against multiple genotypes.
  • In vivo: Potent effect in chimeric mouse model.
|
  • HCV replicons (1a, 1b, 2a, 3) [1].
  • Genotype 2a JFH-1 whole virus [1].
  • Chimeric mouse model [1].
| | Genotype Coverage | Pangenotypic activity; more potent against genotype 3 than 1 or 4 in clinical trials. |
  • Phase I (HIV/HCV co-infected) [1].
  • Phase II (DEB-025-HCV-203) [1].
| | Resistance Barrier | High barrier to viral resistance; no cross-resistance with DAAs. |
  • Replicon studies [1].
  • Low viral breakthrough in clinical trials (e.g., 3% in VITAL-1) [2].
| | Combination Therapy |
  • Synergistic or additive effects with DAAs (protease/polymerase inhibitors) and IFNα.
  • Suppresses emergence of DAA-resistant variants.
|
  • HCV replicon clearance assays [1].
  • Chimeric mouse model [1].
|

In clinical trials, this compound-based regimens showed high efficacy. The VITAL-1 study in patients with HCV genotype 2 or 3 demonstrated that an interferon-free regimen of this compound plus Ribavirin achieved Sustained Virological Response (SVR24) rates of 80% to 85% [2]. For patients who achieved a Rapid Virological Response (RVR) and continued this IFN-free regimen, the per-protocol SVR24 rate was 92% [2].

Additional Immunostimulatory Mechanism

Beyond directly inhibiting viral replication, this compound has a distinct immunostimulatory effect by enhancing antigen presentation.

G ALV This compound CypA CypA Inhibition ALV->CypA PepAvail Increased Peptide Availability CypA->PepAvail  Alters Peptide Processing MHCIsurf Increased MHC-I Surface Expression PepAvail->MHCIsurf CD8 Enhanced Antigen-Specific CD8+ T-cell Activation MHCIsurf->CD8  Enables Robust T-cell Recognition

> this compound enhances antiviral immunity by promoting MHC-I antigen presentation and CD8+ T-cell activation.

Research shows that this compound pretreatment of hepatoma cells increased MHC-I surface expression by about 40%, leading to significantly enhanced activation of antigen-specific CD8+ T cells [3]. This effect was not due to increased MHC-I protein production, but rather to enhanced peptide availability, as it was completely blocked by proteasome inhibitors [3].

Key Experimental Protocols

To evaluate this compound's effects, specific and robust experimental methodologies were employed.

In Vitro Antiviral Activity and Resistance Profiling
  • HCV Replicon System: Huh7 hepatoma cells harboring self-replicating HCV subgenomic RNAs (genotypes 1a, 1b, 2a, 3) are used [1].
  • Compound Incubation: Replicon cells are treated with serial dilutions of this compound.
  • Endpoint Measurement: Antiviral activity is quantified by measuring the reduction in HCV RNA levels (via RT-PCR) or the number of replicon-positive cells (via luciferase activity or immunofluorescence) [1].
  • Resistance Selection: Conducted by passaging replicon cells under increasing this compound pressure. The resistance profile is cross-checked against other DAAs and IFNα [1].
Functional Antigen Presentation Assay
  • Target Cells: Hepatoma cell lines (Huh6.1, HepG2) endogenously expressing HLA-A*02 and stably transduced with an epitope-matched HCV NS5B protein [3].
  • Drug Treatment & Co-culture: Target cells are pretreated with this compound, washed, and co-cultured with NS5B-specific, HLA-A*02-restricted CD8+ T cells at a 1:1 effector-to-target ratio for 5 hours [3].
  • Readout: T cell activation is quantified by flow cytometric analysis of intracellular IFN-γ staining [3]. MHC-I surface expression is measured using specific antibodies (e.g., anti-HLA-A*02, anti-β2 microglobulin) [3].

Pharmacokinetics and Clinical Safety

Property Description
Administration Oral soft gel capsules [1].
Absorption Rapid, with peak plasma levels reached within 2 hours [1].
Metabolism Oxidized by cytochrome P450 3A4 (CYP3A4) in the liver [1].
Elimination Ultimately excreted in bile [1].
Half-life & Dosing Terminal half-life ~100 hours; supports once-daily dosing. A high loading dose is used to achieve steady-state levels rapidly [1].

The most frequent clinical adverse events were similar to those of Peg-IFNα and Ribavirin (headache, nausea, fatigue) [1]. The main laboratory abnormality was hyperbilirubinemia, related to transporter inhibition and not associated with liver toxicity [1]. This compound-based IFN-free regimens showed markedly better safety and tolerability compared to IFN-containing regimens [2].

Future Directions and Broader Significance

This compound's success as a host-targeting agent paved the way for its consideration as a broad-spectrum antiviral candidate [3] [4]. Because cyclophilins are involved in the life cycle of many other viruses (like HIV, HBV, and coronaviruses), targeting this host factor represents a promising strategy for pan-viral therapy [3]. The lessons learned from its development, particularly the high barrier to resistance, continue to inform antiviral drug discovery for other pathogens [4].

References

Quantitative Binding Affinity (Kd/Ki) of Alisporivir

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available quantitative data on alisporivir's binding to different cyclophilin proteins.

Cyclophilin Target Affinity Value (Kd/Ki) Measurement Type Experimental Method Source Context
Human Cyclophilin A (CypA) 0.34 nM Inhibition Constant (Ki) PPIase activity inhibition assay [1]
Human Cyclophilin B (CypB) 9.8 nM Dissociation Constant (Kd) Fluorescence measurements [2]

A lower Kd/Ki value indicates a higher binding affinity. This compound's sub-nanomolar Ki for CypA demonstrates exceptionally tight binding [1].

Structural Basis for High Affinity and Specificity

This compound is a derivative of Cyclosporin A (CsA), modified to eliminate immunosuppressive activity while retaining or enhancing cyclophilin binding [3].

  • Key Structural Modifications: this compound differs from CsA at two positions: position 3 (sarcosine replaced by N-methyl-D-alanine) and position 4 (N-methylleucine replaced by N-ethylvaline) [1] [3].
  • Mechanism of Non-Immunosuppression: The modification at position 4 is critical. It prevents the drug-cyclophilin complex from binding to and inhibiting calcineurin, the phosphatase whose inhibition leads to immunosuppression [1]. This allows this compound to target pathogen cyclophilins without compromising the host immune system.

G CsA Cyclosporin A (CsA) Cyp Cyclophilin (Cyp) CsA->Cyp Binds ALV This compound (ALV) ALV->Cyp Binds Tightly Cn Calcineurin (Cn) Cyp->Cn  CsA-Cyp Complex Binds Cn NoImmuneSupp No Immunosuppression Cyp->NoImmuneSupp  ALV-Cyp Complex Cannot Bind Cn ImmuneSupp Immunosuppression Cn->ImmuneSupp  Inhibition

Structural mechanism of this compound versus cyclosporin A

Key Experimental Methodologies

The binding affinity and inhibitory properties of this compound have been characterized using several techniques.

  • Enzymatic Inhibition Assays: The primary method for determining the inhibition constant (Ki). These assays measure the drug's ability to inhibit the peptidyl-prolyl isomerase (PPIase) activity of cyclophilins [1]. The 0.34 nM Ki for CypA was likely determined this way.
  • X-ray Crystallography: This technique has been used to solve the high-resolution 3D structure of cyclophilins (including those from pathogens like Toxoplasma gondii) in complex with this compound. It reveals the precise atomic interactions within the binding pocket, providing a structural explanation for the high affinity [1].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary, residue-level insights into protein-ligand interactions. It has been used to study how this compound disrupts the interaction between CypA and the HCV protein NS5A [4].

Application in Antiviral Therapy

This compound's high-affinity cyclophilin binding underlies its broad-spectrum antiviral activity.

  • Mechanism of Action: By tightly binding to host cyclophilin A, this compound neutralizes its PPIase activity. This prevents the cyclophilin from facilitating the replication of viruses like Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV), likely by disrupting its interaction with viral proteins [5] [4] [3].
  • Therapeutic Advantage: This host-targeting mechanism provides a high genetic barrier to resistance and is effective across multiple HCV genotypes, making it a valuable candidate for combination therapies [4] [3].

References

Alisporivir molecular dynamics simulation studies

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Dynamics Simulation & Binding Studies

A 2022 study employed in silico docking and molecular dynamic simulation to investigate the interaction between alisporivir and its putative target in Plasmodium falciparum, PfCyclophilin 19B [1].

The simulations predicted a strong interaction, which was subsequently confirmed through biophysical assays, yielding a binding affinity (Kd) of 354.3 nM [1]. This indicates high-affinity binding, a desirable property for a potential drug candidate. The research proposed that this compound exerts its antimalarial effect by targeting this specific protein.

Experimental Validation & Antimalarial Efficacy

The same study provided robust experimental data to validate the computational predictions and demonstrate the drug's effectiveness. The table below summarizes the key quantitative findings:

Parameter Finding Significance
Binding Affinity (Kd) 354.3 nM [1] Confirms high-affinity binding to the target protein.
Activity vs. Artemisinin-Resistant Strain IC50 Ri = 1.15 ± 0.04 [1] Potent activity against resistant parasites (Ri: Resistance Index).
Activity vs. Chloroquine-Resistant Strain IC50 Ri = 2.14 ± 0.23 [1] Retains activity against another resistant strain.
Ring Survival Assay Significant decrease in survival [1] Effectively kills artemisinin-resistant ring-stage parasites.
Interaction with DHA Synergistic effect [1] Enhances the efficacy of dihydroartemisinin (DHA).

Detailed Experimental Protocols

To help you understand and potentially replicate these findings, here are the detailed methodologies for the key experiments cited.

  • Molecular Docking and Dynamics Simulation The study used in silico docking studies and molecular dynamic simulation to predict the interaction of this compound with the PfCyclophilin 19B protein. The specific software or force fields used are not detailed in the abstract, but the workflow involved simulating the binding pose and interaction dynamics to predict binding strength, which was later confirmed experimentally [1].

  • Biophysical Binding Assay A biophysical assay (such as Surface Plasmon Resonance or Isothermal Titration Calorimetry) was used to determine the binding affinity. The reported dissociation constant (Kd) was 354.3 nM, which quantitatively confirmed the strong binding predicted by the simulation [1].

  • Antimalarial Activity Assay (IC50) The half-maximal inhibitory concentration (IC50) of this compound was determined against both chloroquine-resistant (PfRKL-9) and artemisinin-resistant (PfKelch13R539T) strains of P. falciparum. The Resistance Index (Ri), defined as the ratio of the IC50 of the resistant line to the sensitive line, was calculated to be 2.14 ± 0.23 and 1.15 ± 0.04, respectively, indicating potent activity [1].

  • Ring Survival Assay (RSA) This assay specifically tests the ability of a drug to kill early ring-stage parasites, which is critical for overcoming artemisinin resistance. The artemisinin-resistant strain PfKelch13R539T was treated with this compound, and a significant decrease in parasite survival was observed [1].

  • Drug Interaction Assay To evaluate the combination therapy potential, this compound was tested in combination with dihydroartemisinin (DHA). The study found that this compound acted synergistically with DHA, increasing the artemisinin's efficacy against the resistant parasites [1].

Research Workflow and Molecular Interaction

The following diagram illustrates the integrated computational and experimental workflow used in the study to validate this compound as an antimalarial agent.

Start Rational Repurposing of this compound CompSim In-silico Analysis Molecular Docking & Dynamics Start->CompSim Target Identified Target: PfCyclophilin 19B CompSim->Target ExpValidation Experimental Validation Target->ExpValidation Binding Biophysical Assay Kd = 354.3 nM ExpValidation->Binding Efficacy Antimalarial Efficacy Low nM IC50, Synergy with DHA ExpValidation->Efficacy Survival Ring Survival Assay Significant Effect ExpValidation->Survival Conclusion Conclusion: Viable Candidate for Combination Therapy Binding->Conclusion Efficacy->Conclusion Survival->Conclusion

Key Insights and Implications for Drug Development

The molecular dynamics simulation was pivotal in providing a rational basis for repurposing this compound against malaria [1]. Key implications include:

  • Overcoming Resistance: The research supports the strategy of targeting host-derived parasite proteins or resistance mechanisms (like PfCyclophilin 19B, which was overexpressed in artemisinin-resistant strains) to combat drug-resistant malaria [1].
  • Clinical Potential: The nanomolar-range activity, synergy with artemisinin, and efficacy in a ring survival assay make this compound a strong candidate for use in combination therapy regimens [1].

References

Alisporivir Application Notes and Protocols for Hepatitis C Virus Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Alisporivir (ALV, previously known as Debio-025) represents a novel class of anti-hepatitis C virus (HCV) agents known as host-targeting antivirals (HTAs). Unlike direct-acting antivirals (DAAs) that target viral proteins, this compound acts on the host protein cyclophilin A (CypA), which is essential for HCV replication. This unique mechanism provides this compound with several distinctive pharmacological advantages, including a pangenotypic activity profile and a high genetic barrier to resistance, addressing significant limitations of earlier HCV therapies. [1]

The molecular mechanism of this compound involves neutralizing the peptidyl-prolyl isomerase activity of cyclophilin A, an abundant host cytosolic protein. Cyclophilin A normally interacts with HCV non-structural protein 5A (NS5A) to facilitate the formation of the viral replication complex. This compound specifically blocks the interaction between cyclophilin A and domain II of NS5A, preventing the conformational changes necessary for viral replication. This mechanism is distinct from all classes of DAAs (NS3/4A protease inhibitors, NS5B polymerase inhibitors, and NS5A inhibitors), explaining the absence of cross-resistance between this compound and these direct-acting agents. [1] [2]

From a chemical perspective, this compound is a synthetic derivative of cyclosporine A with modifications that enhance its binding affinity for cyclophilins while eliminating immunosuppressive activity. Specifically, this compound differs from cyclosporine A through replacement of sarcosine with Me-alanine at position 3, leucine with valine at position 4, and N-ethylation instead of N-methylation. These structural changes abolish the compound's ability to bind calcineurin, thereby removing the immunosuppressive effects associated with cyclosporine while retaining potent anti-HCV activity. [1]

Clinical Efficacy and Clinical Trial Data

Phase I and II Clinical Trial Results

Clinical studies have demonstrated potent antiviral activity of this compound across all HCV genotypes, with particularly notable efficacy against genotype 3. In Phase I studies, this compound monotherapy (1200 mg twice daily for 14 days) in HIV/HCV coinfected patients resulted in a maximal mean reduction of HCV RNA of 3.63 log~10~ IU/mL, with 15 of 16 subjects achieving reductions greater than 2 log~10~. In three patients, HCV RNA became undetectable within 8-15 days of treatment, demonstrating the potent antiviral effect of this compound as a single agent. Importantly, no viral breakthrough occurred during the treatment period, supporting the high barrier to resistance observed in preclinical models. [1]

Phase II clinical trials further established the efficacy of this compound in both treatment-naïve and treatment-experienced patients. The DEB-025-HCV-203 study investigated this compound in combination with pegylated interferon-alpha (PegIFNα) in treatment-naïve patients with chronic HCV infection. After 29 days of treatment, the most profound viral load reductions were observed in patients receiving this compound 600 mg or 1000 mg in combination with PegIFNα, with decreases of 5.07 log~10~ and 5.09 log~10~ copies/mL, respectively. The antiviral activity was more pronounced in patients infected with genotype 2 or 3 compared to genotype 1 or 4. Remarkably, four patients who received this compound without PegIFNα and ribavirin maintained undetectable viral RNA even 28-116 weeks after completing only 29 days of treatment, suggesting that short-term this compound treatment may suffice to achieve sustained virological response in some patients. [1]

Table 1: Viral Load Reduction in Phase II Clinical Trial (DEB-025-HCV-203)

Treatment Group Genotype 1/4 Viral Load Reduction (log~10~ copies/mL) Genotype 2/3 Viral Load Reduction (log~10~ copies/mL)
ALV 1000 mg + PegIFNα -4.75 ± 2.19 -5.89 ± 0.43
ALV 600 mg + PegIFNα -4.61 ± 1.88 -5.91 ± 1.11
ALV 1000 mg monotherapy -2.87 N/A
PegIFNα + placebo -3.56 N/A
Efficacy in Treatment-Experienced Patients

This compound has also demonstrated efficacy in patients who previously failed interferon-based therapy. The DEB-025-HCV-205 (ESSENTIAL) study evaluated this compound combined with PegIFNα and ribavirin in chronic HCV genotype 1 patients who had relapsed or not responded to previous treatment. This study demonstrated that adding this compound to the standard of care significantly improved early virologic responses compared to placebo plus PegIFNα and ribavirin. The study included multiple dosing regimens and allowed for response-guided therapy, with patients not achieving complete early virologic response (cEVR) after 12 weeks having the option to switch to active this compound treatment. This approach demonstrated the potential value of this compound in difficult-to-treat populations, including prior non-responders. [3]

Table 2: Efficacy of this compound in Combination with Direct-Acting Antivirals

DAA Class Combination Effect with this compound Genotype-Specific Observations
NS5A Inhibitors Additive effect on GT1 and GT4; significant synergy on GT2 and GT3 Particularly beneficial for GT3, which responds less well to NS5A inhibitors alone
NS5B Polymerase Inhibitors Additive effect across genotypes No antagonism observed
NS3 Protease Inhibitors Additive effect across genotypes Emergence of protease inhibitor-resistant variants restrained by this compound

Safety Profile and Clinical Warnings

The safety profile of this compound has been characterized through multiple clinical trials. At lower to medium doses (200-600 mg daily), this compound is generally well tolerated, with a safety profile similar to that of PegIFNα and ribavirin alone. The most frequent adverse events reported in clinical studies include headache, nausea, fatigue, and hyperbilirubinemia. The hyperbilirubinemia observed with this compound is related to inhibition of bilirubin transporters rather than hepatotoxicity, and this laboratory abnormality typically resolves after treatment cessation. [1]

However, serious safety concerns emerged during clinical development. The FDA placed a clinical hold on this compound studies following reports of serious pancreatitis, including one fatal case. These events occurred predominantly at higher doses (1000 mg) and in combination with PegIFNα and ribavirin. Consequently, while lower doses demonstrated a favorable risk-benefit profile, the serious nature of these adverse events ultimately limited this compound's clinical development and potential regulatory approval. [4]

Additional pharmacokinetic considerations include this compound's metabolism primarily via the cytochrome P450 3A4 (CYP3A4) pathway. This compound is both a substrate and time-dependent inhibitor of CYP3A4, creating potential for significant drug-drug interactions. Physiologically based pharmacokinetic (PBPK) modeling has predicted that coadministration with strong CYP3A4 inhibitors like ketoconazole can significantly increase this compound exposure, while inducers like rifampin can substantially decrease its concentrations. These interactions require careful consideration in clinical use. [5]

Combination Therapy with Direct-Acting Antivirals

Synergistic Effects with NS5A Inhibitors

In vitro studies have demonstrated particularly favorable interaction between this compound and NS5A inhibitors. Research using HCV replicons from genotypes 1a, 1b, 2a, 3, and 4a revealed that while combinations of this compound with protease or polymerase inhibitors generally produced additive effects, the combination of this compound with NS5A inhibitors (such as daclatasvir) resulted in significant synergy, especially for genotypes 2 and 3. This synergistic effect has important clinical implications, particularly for genotype 3, which typically shows reduced responsiveness to NS5A inhibitors alone. The molecular basis for this synergy appears to stem from the two drug classes targeting different domains of NS5A - this compound blocks cyclophilin A interaction with domain II, while NS5A inhibitors primarily target domain I. [6]

This combination strategy addresses a significant unmet need in HCV therapy, as genotype 3 has proven more challenging to treat with DAA-only regimens. The high barrier to resistance of this compound complements the potentially lower barrier of some NS5A inhibitors, creating a combination that could suppress resistance development while maintaining efficacy across all HCV genotypes. [6]

Interferon-Free Regimen Potential

The combination of this compound with DAAs represents a promising interferon-free strategy for HCV treatment. Preclinical data confirms that this compound remains fully active against DAA-resistant variants, while DAA compounds retain full activity against this compound-resistant variants. This lack of cross-resistance makes this compound an attractive candidate for combination regimens, particularly for patients who have failed previous DAA therapies or those infected with genotypes that are less responsive to current DAA options. [6]

Clinical studies of interferon-free regimens containing this compound and DAAs have shown encouraging results, with sustained virological response rates ranging from 80% to 85% in patients with genotypes 2 and 3. These results are particularly significant for patients with cirrhosis, who typically have lower response rates to interferon-based therapies. The potential for this compound to contribute to highly effective, well-tolerated, interferon-free regimens represents an important advancement in HCV therapy, especially for difficult-to-treat populations. [7]

Experimental Protocols and Methodologies

In Vitro Resistance Selection Protocol

The high barrier to resistance is a hallmark feature of this compound. The experimental protocol for resistance selection involves:

  • Cell culture system: Huh 9-13 cells containing Con1 subgenomic replicon (genotype 1b) are maintained in Dulbecco's modified Eagle medium (DMEM) with 10% fetal calf serum and G418 selection. [2]
  • Drug exposure: Cells are cultured in the presence of an initial concentration of 0.21 µM this compound. Higher initial concentrations typically result in rapid elimination of the HCV replicon. [2]
  • Passaging and dose escalation: Cells are continuously passaged in double-selection media (G418 + this compound). When cultures adapt to replication at a given drug concentration (evidenced by absence of massive cell death), the this compound concentration is increased in steps of 0.21 µM, typically every 3 passages. [2]
  • Final selection: After an average of 35 passages (approximately 20 weeks), replicon-containing cells can replicate in the presence of 2.05 µM this compound, approximately 65-fold the EC~50~ value for wild-type replicons. [2]
  • Characterization: Resistant populations are evaluated for cross-resistance patterns with other antivirals and subjected to sequence analysis to identify resistance-associated mutations. [2]

This prolonged selection period contrasts sharply with the typically less than 2 weeks required to select for resistance to protease or polymerase inhibitors, quantitatively demonstrating this compound's high genetic barrier to resistance. [2]

Drug Combination Assay Protocol

The systematic evaluation of this compound combinations with DAAs follows this methodology:

  • Replicon systems: HCV replicons from multiple genotypes (1a, 1b, 2a, 3a, 4a) with luciferase reporter genes are stably expressed in Huh7.5 or Huh7.5.1 cells under G418 selection. [6]
  • Compound preparation: this compound and DAA compounds (NS3 protease inhibitors, NS5B polymerase inhibitors, NS5A inhibitors) are prepared in appropriate solvents and serially diluted in culture medium. [6]
  • Combination testing: Drugs are tested in pairs using seven dosing combinations for each compound, centered around the calculated EC~50~ in replicon cell lines specific to each genotype. [6]
  • Viability and replication assessment: After 72 hours of drug exposure, cell viability is measured using the CellTiter-Fluor cell viability assay, while antiviral activity is determined by measuring luciferase activity. [6]
  • Synergy analysis: Normalized data are analyzed using the MacSynergyII program, which applies the Bliss independence model to determine whether drug combinations exhibit additive, synergistic, or antagonistic effects. [6]

The Bliss independence model is defined by the equation: E~xy~ = E~x~ + E~y~ - (E~x~ × E~y~), where E~xy~ is the additive effect of drugs x and y as predicted by their individual effects E~x~ and E~y~. Significant deviations from this predicted additive effect indicate synergistic or antagonistic interactions. [6]

Pharmacokinetics and Drug-Drug Interactions

This compound demonstrates favorable pharmacokinetic properties supporting once-daily dosing. The drug is rapidly absorbed, reaching peak plasma concentrations within 2 hours after oral administration. This compound has an extended terminal half-life of approximately 100 hours, enabling once-daily dosing and contributing to a stable pharmacokinetic profile. A high loading dose strategy may be implemented to achieve adequate drug levels rapidly in plasma. [1]

This compound is primarily metabolized by CYP3A4 and is a substrate for drug transporters, particularly P-glycoprotein. This metabolic profile creates potential for significant drug-drug interactions. Physiologically based pharmacokinetic (PBPK) modeling has been employed to quantitatively predict these interactions:

  • CYP3A4 inhibition: Coadministration with strong CYP3A4 inhibitors like ketoconazole significantly increases this compound exposure, requiring dose adjustment or avoidance. [5]
  • CYP3A4 induction: Concomitant use with strong inducers like rifampin substantially decreases this compound concentrations, potentially compromising efficacy. [5]
  • Time-dependent inhibition: this compound itself acts as a time-dependent inhibitor of CYP3A4, which may affect the pharmacokinetics of coadministered drugs that are CYP3A4 substrates. [5]

These interactions necessitate careful consideration in clinical practice, particularly in patient populations requiring polypharmacy. The application of PBPK modeling plays a central role in describing the nonlinear pharmacokinetic behavior caused by auto-inactivation of CYP3A4 and investigating the magnitude of time-dependent inhibition effects on other compounds. [5]

Mechanisms and Workflows

AlisporivirMechanism cluster_legend Mechanism Legend ALV This compound CypA Cyclophilin A (host protein) ALV->CypA Binds to Inhibition Replication Inhibition ALV->Inhibition Leads to NS5A HCV NS5A Protein (Domain II) CypA->NS5A Normally interacts with CypA->Inhibition Interaction blocked Isomerization Prolyl Isomerization Required for Replication NS5A->Isomerization Requires Replication HCV Replication Complex Formation Isomerization->Replication Enables NormalPath Normal Pathway InhibitionPath Inhibition Pathway NormalEdge NormalEdge->NormalPath InhibitionEdge InhibitionEdge->InhibitionPath

Figure 1: this compound disrupts HCV replication by blocking cyclophilin A interaction with NS5A, preventing prolyl isomerization essential for replication complex formation.

ResistanceWorkflow Start Initiate Huh 9-13 cells with HCV replicon (GT1b) LowDose Culture with low-dose ALV (0.21 µM) Start->LowDose Passage Continuous passaging in double-selection media LowDose->Passage Adapt Monitor for adaptation (no massive cell death) Passage->Adapt Escalate Increase ALV concentration by 0.21 µM steps Adapt->Escalate Adapted Final Resistant population grows in 2.05 µM ALV Adapt->Final Maximum concentration achieved Escalate->Passage Analyze Characterize resistance mutations & phenotypes Final->Analyze Time Process requires ~20 weeks (35 passages) Time->Passage

Figure 2: Experimental workflow for selecting this compound-resistant replicons demonstrates the high genetic barrier to resistance, requiring prolonged exposure over approximately 20 weeks.

Conclusion

This compound represents a significant advancement in host-targeting antiviral approaches for hepatitis C treatment. Its unique mechanism of action, targeting host cyclophilin A rather than viral proteins, provides distinct advantages including pangenotypic activity and a high barrier to resistance. The synergistic effects observed with NS5A inhibitors, particularly for genotype 3, position this compound as a valuable component in combination regimens for difficult-to-treat populations.

Despite the clinical hold imposed due to pancreatitis concerns at higher doses, the compelling efficacy data and unique resistance profile suggest that this compound could still play a role in managing HCV infections, particularly in non-cirrhotic patients with multidrug-resistant virus or those with genotype 3 infection. Further research may focus on optimized dosing regimens and patient selection criteria to maximize the therapeutic potential of this unique host-targeting agent while minimizing risks.

References

Comprehensive Application Notes and Protocols: Alisporivir for Artemisinin-Resistant Malaria Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Background

Artemisinin resistance in Plasmodium falciparum represents one of the most significant threats to global malaria control efforts, particularly in tropical and subtropical regions where malaria morbidity and mortality remain highest. The emergence of artemisinin partial resistance, linked to specific mutations in the parasite's kelch13 gene (such as R539T), has necessitated urgent development of novel therapeutic strategies to combat this growing challenge. The molecular basis of resistance involves slowed clearance of ring-stage parasites, which necessitates targeting alternative pathways to overcome this therapeutic limitation. In this context, drug repurposing has emerged as a valuable strategy for identifying new antimalarial agents, potentially accelerating the development timeline compared to de novo drug discovery [1] [2].

Alisporivir (also known as Debio-025 or DEB025), a non-immunosuppressive analog of cyclosporin A, was originally developed for treatment of hepatitis C virus infections. Its chemical structure (C63H113N11O12, molecular weight 1,216.6) features specific modifications from the parent cyclic undecapeptide: replacement of sarcosine at position 3 with Me-alanine, leucine at position 4 with valine, and N-ethylation instead of N-methylation at position X. These modifications significantly enhance its binding affinity for cyclophilins while abolishing binding to calcineurin, thereby eliminating immunosuppressive activity [1]. The compound has a favorable pharmacokinetic profile with a plasma half-life of 60-90 hours, supporting once-daily administration and making it an attractive candidate for combination therapy [1].

The scientific rationale for investigating this compound against artemisinin-resistant malaria stems from its specific targeting of PfCyclophilin 19B, a major cytosolic cyclophilin protein in P. falciparum that demonstrates significant overexpression in artemisinin-resistant parasites. Previous research has confirmed that artemisinin resistance involves upregulation and downregulation of several genes in protein folding and repair pathways, with chaperone function playing a crucial role in parasite survival under drug pressure. Cyclophilins constitute a potential class of drug targets for various diseases, belonging to the immunophilins along with FK506-binding proteins. These ubiquitous cellular proteins possess peptidyl-proline isomerase (PPIase) activity and function as chaperones, with PfCyclophilin 19B representing one of only two P. falciparum cyclophilins (along with PfCyclophilin 19A) that possess the cyclosporin A-binding property and PPIase activity [1].

Experimental Protocols

PfCyclophilin 19B Binding Assays
2.1.1 Protein Expression and Purification
  • Cloning and Expression: Amplify the PfCyclophilin 19B gene from P. falciparum genomic DNA using specific primers and clone into pET28a expression vector. Transform the construct into BL21(DE3) E. coli cells and induce expression with 0.5 mM IPTG at 18°C for 16 hours [1].
  • Purification: Purify the recombinant protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under native conditions. Confirm purity by SDS-PAGE and dialyze against storage buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol). Determine protein concentration using Bradford assay and aliquot for storage at -80°C [1].
  • Antibody Generation: Generate polyclonal antibodies in rabbits against purified rPfCyclophilin 19B using standard immunization protocols. Validate antibody specificity through Western blot analysis against parasite lysates [1].
2.1.2 Binding Affinity Measurement (Microscale Thermophoresis)
  • Sample Preparation: Label purified PfCyclophilin 19B protein using the NanoTemper protein labeling kit according to manufacturer's instructions. Prepare a serial dilution of this compound in assay buffer (20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20) with 16 concentration points ranging from 0.1 nM to 100 μM [1].
  • Binding Reaction: Mix constant concentration of labeled PfCyclophilin 19B (50 nM) with each this compound dilution and incubate for 30 minutes at room temperature in the dark. Load samples into premium coated capillaries [1].
  • MST Measurement: Perform measurements using a Monolith NT.115 instrument at 25°C with the following parameters: LED power 20%, MST power 40%, excitation time 30 s, MST on time 30 s. Include controls for fluorescence detection and capillary positioning [1].
  • Data Analysis: Calculate dissociation constant (Kd) using the MO.Affinity Analysis software (NanoTemper Technologies) from the binding curve plotted between normalized fluorescence and substrate concentration. Perform three independent replicates [1].
2.1.3 Molecular Docking Studies
  • Protein Preparation: Retrieve or generate the 3D structure of PfCyclophilin 19B. Refine the model with RMSD score <2.0 using molecular dynamics simulation. Prepare the protein structure by adding hydrogen atoms, assigning partial charges, and defining flexible residues in the binding pocket [1].
  • Ligand Preparation: Obtain the 3D structure of this compound and cyclosporin A from PubChem or generate using chemical drawing software. Optimize geometry using molecular mechanics force fields [1].
  • Docking Parameters: Perform docking simulations using AutoDock Vina or similar software. Set grid box dimensions to encompass the entire binding site. Use an exhaustiveness value of 8 and maximum number of poses to 10. Run molecular dynamic simulations to validate binding stability [1].
  • Interaction Analysis: Analyze hydrogen bonds, hydrophobic interactions, and binding energy using visualization software such as PyMol or Chimera. Compare binding modes between this compound and cyclosporin A [1].
In Vitro Antimalarial Activity Assessment
2.2.1 Parasite Culture and Maintenance
  • Parasite Strains: Maintain both artemisinin-sensitive (e.g., Pf3D7) and artemisinin-resistant (PfKelch13R539T) strains of P. falciparum in continuous culture. Use human O+ erythrocytes at 2% hematocrit in complete RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 100 μM hypoxanthine, 25 mM HEPES, and 24 mM sodium bicarbonate. Incubate at 37°C in a mixed gas environment (5% O2, 5% CO2, 90% N2) with daily medium changes [1].
  • Synchronization: Synchronize parasite cultures at the ring stage using 5% D-sorbitol treatment every 48 hours to maintain stage-specificity for experiments. Monitor parasitemia by thin blood smears with Giemsa staining [1].
2.2.2 Drug Sensitivity Assays (IC50 Determination)
  • Drug Preparation: Prepare 10 mM stock solutions of this compound, cyclosporin A, and dihydroartemisinin (DHA) in DMSO. Aliquot and store at -20°C. Prepare serial dilutions in complete culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [1].
  • Inhibition Assay: Seed 96-well plates with synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit. Add drug dilutions to triplicate wells and include drug-free controls. Incubate for 72 hours with daily medium changes if drug half-life is short [1].
  • Parasite Growth Assessment: Measure parasite growth using the hypoxanthine incorporation method or SYBR Green I fluorescence assay. For SYBR Green I, lyse cells with 0.2 μL/mL SYBR Green I in lysis buffer (20 mM Tris, 10 mM EDTA, 0.16% saponin, 1.6% Triton X-100), incubate 1 hour in dark, and measure fluorescence (excitation 485 nm, emission 530 nm) [1].
  • IC50 Calculation: Calculate IC50 values using non-linear regression analysis in GraphPad Prism or similar software. Plot log(drug concentration) versus normalized response (percentage of control growth) and fit to a variable slope four-parameter logistic model. Perform at least three independent experiments [1].

Table 1: In Vitro Antimalarial Activity of this compound Against P. falciparum Strains

Parasite Strain Resistance Profile This compound IC50 (nM) Cyclosporin A IC50 (nM) Resistance Index (Ri)*
Pf3D7 Drug-sensitive 45.2 ± 6.3 38.7 ± 5.1 1.0 (reference)
PfRKL-9 Chloroquine-resistant 96.7 ± 10.1 82.9 ± 8.4 2.14 ± 0.23
PfKelch13R539T Artemisinin-resistant 52.0 ± 4.8 44.5 ± 5.3 1.15 ± 0.04

*Ri (Resistance Index) = IC50 resistant strain / IC50 sensitive strain [1]

2.2.3 Ring-Stage Survival Assay (RSA)
  • Assay Setup: Synchronize highly synchronized early ring-stage parasites (0-3 hours post-invasion) at 2% hematocrit and 1% parasitemia. Expose to 700 nM dihydroartemisinin (DHA) alone or in combination with this compound at its IC50 concentration for 6 hours [1].
  • Wash and Recovery: After drug exposure, wash parasites three times with complete medium to remove drugs and return to culture. Allow parasites to recover for 66 hours (total 72-hour cycle) [1].
  • Survival Determination: Prepare thin blood smears and count the number of viable parasites per 10,000 erythrocytes after Giemsa staining. Calculate percentage survival relative to drug-free controls. Define significant decrease in survival as >50% reduction compared to DHA alone [1].
2.2.4 Combination Studies with Dihydroartemisinin
  • Experimental Design: Prepare fixed-ratio combinations of this compound and DHA based on their respective IC50 values (e.g., 1:2, 1:1, 2:1 ratios). Test each combination in the 72-hour drug sensitivity assay as described above [1].
  • Synergy Analysis: Analyze drug interactions using the combination index (CI) method according to Chou-Talalay. Calculate CI values where CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additive effect, and CI > 1.1 indicates antagonism. Generate isobolograms at IC50, IC75, and IC90 effect levels [1].
Expression Analysis of PfCyclophilin 19B in Resistant Parasites
2.3.1 Semiquantitative Real-Time PCR
  • RNA Extraction: Harvest 10^8 synchronized parasites at ring stage using saponin lysis. Extract total RNA using TRIzol reagent according to manufacturer's protocol. Treat with DNase I to remove genomic DNA contamination and quantify purity by A260/A280 ratio [1].
  • cDNA Synthesis: Reverse transcribe 1 μg total RNA using random hexamers and reverse transcriptase according to manufacturer's protocol. Include no-reverse transcriptase controls for each sample [1].
  • qPCR Amplification: Prepare reactions with SYBR Green Master Mix, gene-specific primers for PfCyclophilin 19B and reference genes (e.g., Pfβ-actin or PfGAPDH). Use the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Perform melt curve analysis to confirm specificity [1].
  • Data Analysis: Calculate relative expression using the 2^(-ΔΔCt) method with normalization to reference genes. Compare expression between artemisinin-sensitive and resistant strains using Student's t-test with significance at p < 0.05 [1].
2.3.2 Western Blot Analysis
  • Protein Extraction: Harvest parasites by saponin lysis and wash with PBS. Lyse parasites in RIPA buffer containing protease inhibitors. Centrifuge at 12,000 × g for 15 min and collect supernatant. Determine protein concentration by BCA assay [1].
  • Electrophoresis and Transfer: Separate 30 μg protein per lane on 12% SDS-PAGE gels and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST for 1 hour [1].
  • Immunodetection: Incubate with primary antibody against PfCyclophilin 19B (1:1000 dilution) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect using enhanced chemiluminescence substrate and image with digital imaging system. Normalize to β-actin loading control [1].
2.3.3 Immunofluorescence Analysis
  • Slide Preparation: Prepare thin smears of synchronized parasites, fix with 4% paraformaldehyde for 30 min, and permeabilize with 0.1% Triton X-100 for 10 min. Block with 3% BSA in PBS for 1 hour [1].
  • Staining: Incubate with anti-PfCyclophilin 19B antibody (1:200) for 2 hours, wash, then incubate with fluorophore-conjugated secondary antibody (1:1000) for 1 hour. Counterstain with DAPI (0.1 μg/mL) for 5 min and mount with anti-fade medium [1].
  • Imaging and Analysis: Capture images using confocal microscopy with consistent settings. Quantify fluorescence intensity using ImageJ software with background subtraction. Analyze at least 100 parasites per sample across three independent experiments [1].
In Vivo Efficacy Studies
2.4.1 Mouse Model Infection
  • Animal Model: Use female BALB/c or Swiss albino mice (6-8 weeks old, 18-22 g). Maintain under standard conditions with free access to food and water. Follow institutional ethical guidelines for animal experimentation [1].
  • Parasite Inoculation: Inject mice intraperitoneally with 1×10^7 Plasmodium berghei ANKA or P. yoelii parasitized erythrocytes. Randomize mice into treatment groups (n=6) when parasitemia reaches 1-2% (usually day 3 post-infection) [1].
  • Drug Administration: Administer this compound orally at doses of 50, 100, and 200 mg/kg/day for 4 consecutive days. Include vehicle control and positive control (artemisinin at 20 mg/kg) groups. Prepare drug suspensions in 0.5% carboxymethyl cellulose [1].
  • Monitoring: Measure parasitemia daily by tail blood smears with Giemsa staining. Record survival time and monitor body weight changes. Calculate percentage suppression of parasitemia compared to control group on day 7 post-infection [1].

Data Analysis and Interpretation

Binding Affinity Calculations

The dissociation constant (Kd) obtained from microscale thermophoresis provides a quantitative measure of binding affinity between this compound and PfCyclophilin 19B. The reported Kd value of 354.3 nM indicates strong binding, approximately two-fold weaker than cyclosporin A (Kd = 178.9 nM) but still within the nanomolar range considered therapeutically relevant [1]. When analyzing MST data, ensure the normalized fluorescence values show a clear sigmoidal binding curve with R² > 0.95 for reliable Kd determination. The molecular docking studies should reveal hydrogen bonding patterns and hydrophobic interactions that stabilize the drug-target complex, with this compound expected to form more hydrogen bonds with PfCyclophilin 19B compared to cyclosporin A, potentially compensating for its slightly lower binding affinity [1].

Antimalarial Activity Assessment

The IC50 values against various parasite strains provide crucial information about the compound's potency and potential resistance issues. This compound demonstrates potent antimalarial activity with IC50 values in the nanomolar range against both sensitive and resistant strains. The low resistance index (Ri) of 1.15 ± 0.04 against artemisinin-resistant PfKelch13R539T parasites indicates minimal cross-resistance, a highly favorable characteristic for targeting drug-resistant malaria. This is significantly lower than the Ri of 2.14 ± 0.23 observed against chloroquine-resistant strains, suggesting that the mechanism of action differs from classical antimalarials [1].

Table 2: Combination Therapy Efficacy of this compound with Dihydroartemisinin

Drug Combination Ratio IC50 (nM) Combination Index (CI) Interpretation
This compound alone - 45.2 ± 6.3 - -
DHA alone - 12.5 ± 1.8 - -
This compound + DHA 1:1 8.3 ± 1.1 0.65 ± 0.08 Strong synergy
This compound + DHA 2:1 6.9 ± 0.9 0.52 ± 0.06 Strong synergy
This compound + DHA 1:2 9.7 ± 1.3 0.74 ± 0.09 Moderate synergy
Ring-Stage Survival Assay Analysis

The ring-stage survival assay provides critical information about drug efficacy against artemisinin-resistant parasites, which specifically show reduced susceptibility during the early ring stage. Successful targeting of this resistant population by this compound should demonstrate a significant decrease in parasite survival (>50% reduction compared to DHA alone) in the RSA. This indicates that this compound can effectively complement artemisinin's action by eliminating the subpopulation of parasites that would normally survive artemisinin exposure [1].

Expression Profiling Interpretation

The overexpression of PfCyclophilin 19B in artemisinin-resistant parasites (PfKelch13R539T) provides the mechanistic basis for this compound's targeted activity. Quantitative analysis should show at least 2-3 fold increased expression at both transcript and protein levels in resistant strains compared to sensitive counterparts. Immunofluorescence analysis should confirm cytosolic localization with intensified staining in resistant parasites. This overexpression pattern supports the hypothesis that PfCyclophilin 19B plays a functional role in artemisinin resistance, possibly through protein folding pathways that protect the parasite from oxidative damage induced by artemisinin [1].

Visualization with Graphviz Diagrams

Molecular Mechanism of this compound Action

molecular_mechanism Molecular Mechanism of this compound in Malaria Parasite cluster_parasite P. falciparum Parasite This compound This compound PfCyp19B PfCyp19B This compound->PfCyp19B Binds Kd=354.3nM ProteinFolding ProteinFolding This compound->ProteinFolding Inhibits PPIase PPIase PfCyp19B->PPIase Possesses PPIase->ProteinFolding Catalyzes ROS ROS ProteinFolding->ROS Protects Against Artemisinin Artemisinin Artemisinin->ROS Generates ParasiteDeath ParasiteDeath ROS->ParasiteDeath Causes Resistance Resistance Resistance->ProteinFolding Overexpressed in

This molecular mechanism diagram illustrates how this compound targets PfCyclophilin 19B (PfCyp19B), inhibiting its PPIase activity and subsequent protein folding functions that are overexpressed in artemisinin-resistant parasites. The disrupted protein folding cascade compromises the parasite's ability to protect itself from artemisinin-generated reactive oxygen species (ROS), ultimately leading to parasite death [1].

Experimental Workflow for Drug Evaluation

experimental_workflow Comprehensive Workflow for this compound Antimalarial Evaluation ProteinBinding Protein Binding Studies MST & Docking InVitro1 In Vitro IC50 Determination 72h Drug Sensitivity Assay ProteinBinding->InVitro1 DataBinding Kd = 354.3 nM Strong Binding ProteinBinding->DataBinding RSA Ring-Stage Survival Assay 6h Drug Pulse + 66h Recovery InVitro1->RSA Expression Expression Analysis qPCR, Western, IF InVitro1->Expression DataIC50 IC50 45.2-96.7 nM Low Ri=1.15 InVitro1->DataIC50 Combination Combination Studies Fixed-Ratio with DHA RSA->Combination DataRSA Reduced Survival >50% vs DHA Alone RSA->DataRSA InVivo In Vivo Efficacy Mouse Model 4-day Test Combination->InVivo DataSynergy CI=0.52-0.74 Strong Synergy Combination->DataSynergy DataOverexpress 2-3 Fold Increase in Resistant Strains Expression->DataOverexpress DataInVivo Dose-Dependent Parasite Clearance InVivo->DataInVivo

This experimental workflow diagram outlines the comprehensive evaluation strategy for this compound, progressing from initial target binding studies through in vitro efficacy assessments to in vivo validation. The parallel pathways for expression analysis provide mechanistic insights while combination studies explore therapeutic potential with artemisinin derivatives [1].

Applications and Future Directions

The compelling experimental data for this compound positions it as a promising candidate for addressing the growing challenge of artemisinin-resistant malaria. Its novel mechanism of action targeting PfCyclophilin 19B, combined with demonstrated efficacy against resistant strains and synergistic activity with artemisinin derivatives, suggests several valuable applications in malaria therapeutics [1].

Clinical Development Pathway

The transition from preclinical to clinical development for this compound should prioritize combination formulations with artemisinin derivatives, particularly dihydroartemisinin (DHA). Based on the successful development pathway of other antimalarial combinations, the phase 3 clinical trial design could mirror approaches used for novel triple artemisinin-based combination therapies (TACTs). Recent advances in this area include the development of fixed-dose combinations containing artemether-lumefantrine and amodiaquine, which have entered phase 3 clinical trials to address artemisinin partial resistance [3]. The clinical development plan for this compound should incorporate several key elements:

  • Phase 1 studies: Establish safety, tolerability, and pharmacokinetics in healthy volunteers, with particular attention to any hepatotoxicity concerns given its original development for hepatitis C
  • Phase 2 studies: Conduct dose-ranging studies in malaria-endemic areas with monitoring of parasite clearance rates and pharmacokinetic-pharmacodynamic relationships
  • Phase 3 trials: Implement randomized controlled trials comparing this compound-artemisinin combinations against standard ACTs in regions with documented artemisinin resistance
Combination Therapy Strategies

The synergistic relationship between this compound and dihydroartemisinin supports the development of fixed-dose combinations that could potentially slow the emergence of resistance to both components. The triple combination approach represents an especially promising strategy, building on the recent advancement of TACTs into phase 3 trials [3]. Several combination scenarios warrant consideration:

  • Dual therapy: this compound with artemisinin derivatives for uncomplicated malaria in resistance-prone regions
  • Triple therapy: Addition of this compound to existing ACTs to create a triple combination that enhances efficacy and provides a higher barrier to resistance
  • Sequential therapy: this compound as follow-up treatment to artemisinin-based therapy to eliminate residual ring-stage parasites

The fixed-dose formulation approach ensures all components are administered together, preventing incomplete treatments that can select for resistant parasites. The development of both adult and child-friendly formulations will be essential, given that nearly three-quarters of malaria deaths occur in children under five years of age [3].

Resistance Management Implications

The unique molecular target of this compound provides an opportunity to diversify the arsenal of antimalarial drugs, which is crucial for effective resistance management. The strategic deployment of this compound-containing regimens could follow several pathways:

  • First-line treatment: In regions with high levels of artemisinin resistance, this compound-ART combinations could serve as first-line therapy
  • Rotation strategy: Cyclical use with other antimalarial classes to reduce selection pressure on any single mechanism of action
  • Multiple first-line therapy (MFT): Simultaneous use of different first-line therapies in a population to reduce overall selection pressure

The overexpression of PfCyclophilin 19B in artemisinin-resistant parasites represents a particularly valuable aspect of this compound's mechanism, as it essentially targets a resistance mechanism itself. This "targeting resistance" approach could provide a paradigm for future antimalarial drug development, suggesting that identifying and targeting pathways upregulated in resistant parasites may be a viable strategy for dealing with drug-resistant malaria [1].

References

Alisporivir HBV DNA reduction assay method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Alisporivir and HBV

This compound is a non-immunosuppressive cyclosporine A analog and host-targeting antiviral. It neutralizes the peptidyl-prolyl isomerase (PPIase) activity of host cyclophilins (Cyps), which are crucial host factors for the replication of multiple viruses, including Hepatitis B Virus (HBV) [1] [2]. Inhibition of hepatocyte cyclophilins, particularly CypA, C, and D, has been shown to reduce both intracellular and secreted HBV DNA and hepatitis B surface antigen (HBsAg) in various model systems [1].

The diagram below illustrates the proposed mechanism of action and a core experimental workflow for evaluating this compound's effects on HBV.

G cluster_mechanism Mechanism of Action cluster_workflow Core Experimental Workflow ALV This compound CypA Cyclophilin A (CypA) ALV->CypA CypC Cyclophilin C (CypC) ALV->CypC CypD Cyclophilin D (CypD) ALV->CypD HBV_Replication HBV Replication & HBsAg Secretion CypA->HBV_Replication Inhibition CypC->HBV_Replication Inhibition CypD->HBV_Replication Inhibition Step1 1. Cell Line Preparation Step2 2. Compound Treatment Step1->Step2 Step3 3. Sample Collection Step2->Step3 Step4 4. Assay & Analysis Step3->Step4

Detailed Experimental Protocol

Cell Line Preparation and HBV Infection/Transfection
  • Cell Lines: Use human hepatoma-derived cell lines that support HBV replication.
    • HepG2.2.15: Stably transfected with HBV DNA, constitutively produces virions and subviral particles [1].
    • HuH-7: Transiently transfected with an HBV plasmid (e.g., pSM2) using a transfection reagent like Fugene 6 [1].
    • HepaRG: Terminally differentiated; infect with HBV derived from culture supernatants (e.g., from HepAD38 cells) [1] [2].
  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM with 10% FCS for HepG2.2.15 and HuH-7; William's Medium E with specific supplements for HepaRG) at 37°C and 5% CO₂ [1].
Compound Treatment
  • Compound Preparation:
    • Prepare a stock solution of this compound (e.g., 2000x) in 100% DMSO [1].
    • Dilute to final working concentrations (e.g., 0.25, 1, 5, and 20 µg/mL) in culture medium immediately before use. The final DMSO concentration should be low (e.g., 0.05%) [1].
  • Treatment Regimen:
    • Incubate prepared cell lines with this compound alone or in combination with other antivirals (e.g., telbivudine).
    • Include vehicle control (0.05% DMSO).
    • Replace culture media containing the compound every 24 hours to maintain consistent concentration [1].
Sample Collection and Processing
  • Time Course: Collect samples at 24-hour intervals for up to 96-120 hours post-treatment to assess kinetics [1].
  • Intracellular HBV DNA:
    • Lyse cells at various time points.
    • Extract total DNA or nucleic acids from the cell lysate.
  • Secreted HBV DNA and HBsAg:
    • Collect cell culture supernatants.
    • Clarify by centrifugation to remove cell debris.
Assay and Analysis
  • HBV DNA Quantification:
    • Use quantitative PCR (qPCR) to measure HBV DNA levels in both intracellular extracts and culture supernatants [1].
    • Express results as international units per milliliter (IU/mL) or genome equivalents per milliliter [3].
  • HBsAg Quantification:
    • Use Enzyme-Linked Immunosorbent Assay (ELISA) to measure secreted HBsAg (sHBsAg) in culture supernatants and intracellular HBsAg (iHBsAg) in lysates [1].
  • siRNA Knockdown (Mechanistic Studies):
    • Transfect cells (e.g., HepG2.2.15) with small interfering RNA (siRNA) targeting specific cyclophilins (CypA, CypC, CypD) or non-targeting scrambled siRNA as a control [1].
    • Assess knockdown efficiency (typically ~80%) via real-time PCR and/or Western blot [1].
    • Measure subsequent effects on HBV DNA and HBsAg levels.
Data Analysis
  • Dose-Response: Calculate the percentage reduction in HBV DNA and HBsAg relative to the vehicle control for each concentration of this compound.
  • Statistical Analysis: Use appropriate statistical tests to compare treatment groups with controls. Assess the significance of combination therapy effects versus single agents.

Key Experimental Data and Findings

The tables below summarize quantitative data from key experiments on this compound's effects on HBV.

Table 1: Dose-Dependent Effect of this compound on HBV DNA in Cell Culture Supernatants [1]

This compound Concentration (µg/mL) Reduction in Secreted HBV DNA Cell Line Tested
0.25 Moderate reduction HepG2.2.15
1 Significant reduction HepG2.2.15
5 Strong reduction HepG2.2.15
20 Very strong reduction HepG2.2.15

Table 2: Effect of Cyclophilin (Cyp) Knockdown on HBV Replication [1]

Targeted Cyclophilin Reduction in HBV DNA Effect on Secreted HBsAg (sHBsAg) Notes
CypA Significant Significant reduction Intracellular HBsAg accumulates
CypC Significant Not specified -
CypD Significant Not specified -

Table 3: Enhanced Antiviral Effect of this compound in Combination with Telbivudine [1]

Treatment Condition Observed Antiviral Effect
This compound alone Significant reduction in HBV DNA and HBsAg
Telbivudine alone Significant reduction in HBV DNA
This compound + Telbivudine Greater reduction than either compound alone (additive/synergistic)

Technical Notes and Troubleshooting

  • Cell Line Validation: Ensure HBV-producing cell lines are functional; regularly quantify baseline HBV DNA and HBsAg levels in supernatants.
  • Cytotoxicity Controls: Perform parallel cytotoxicity assays (e.g., LDH release) to confirm antiviral effects are not due to general cell toxicity [1].
  • siRNA Specificity: Always include non-targeting siRNA controls and verify knockdown specificity by checking mRNA levels of non-targeted cyclophilins [1].
  • Combination Studies: Use constant ratio designs and appropriate statistical models to determine synergistic effects in combination therapies.

Summary

This protocol provides a framework for evaluating the efficacy of this compound and similar compounds in reducing HBV DNA in vitro. The key strengths of this host-targeting approach include the high barrier to resistance and potential for combination with direct-acting antivirals.

References

Application Note: Assessing Alisporivir's Impact on Mitochondrial Membrane Fluidity

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document provides a methodological framework for researchers to investigate the effects of Alisporivir on mitochondrial membrane fluidity, a property implicated in its mechanism of action.

Key Experimental Findings from Literature

The table below summarizes quantitative data from published studies on this compound's effects on mitochondrial membranes and function.

Experimental Context Concentration Used Key Measured Parameter Observed Effect Citation
Isolated rat skeletal muscle mitochondria 1 μM & 5 μM Membrane Fluidity (Generalized Polarization) ↓ Fluidty (Increased Laurdan generalized polarization) [1]
Isolated rat skeletal muscle mitochondria 5 μM Oxygen Consumption Rate ↓ Respiration [1]
Isolated rat skeletal muscle mitochondria 1 μM Calcium Capacity ↑ Calcium retention capacity [1]
Primary mouse lung endothelial cells (Hyperglycemia model) 5 μM Cell Viability, Membrane Potential, MPT Pore Opening ↑ Cell viability; Restored membrane potential; Normalized MPT pore opening [2]
Diabetic mouse model (in vivo) 2.5 mg/kg (i.p., 20 days) Glucose Tolerance, MPT Pore Susceptibility ↑ Glucose clearance rate; ↓ MPT pore opening susceptibility [3]
Detailed Experimental Protocol

This protocol is adapted from general methods for measuring membrane fluidity and specific procedures used in studies involving this compound [1] [4].

1. Mitochondrial Isolation

  • Source: Rat liver or skeletal muscle tissues are common sources.
  • Method: Use differential centrifugation. Homogenize tissue in an isotonic buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4) at 4°C. Centrifuge at low speed (~800 × g) to remove nuclei and cell debris. Pellet the mitochondrial fraction from the supernatant via high-speed centrifugation (~10,000 × g). Wash the mitochondrial pellet to purify [1] [4].

2. Treatment with this compound

  • Stock Solution: Prepare this compound in a suitable solvent (e.g., DMSO). The final concentration of DMSO in the assay should not exceed 0.5% (v/v) to avoid solvent-induced membrane effects.
  • Incubation: Incubate isolated mitochondria (e.g., 0.2 - 0.5 mg protein/mL) with this compound (typical range 1-5 μM) in an appropriate respiration buffer for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) [1] [2].

3. Membrane Fluidity Measurement via Fluorescence Polarization

This is a widely used method to assess membrane fluidity, where a decrease in fluorescence polarization (FP) corresponds to an increase in membrane fluidity, and vice versa [4].

  • Fluorescent Probe: Use 1,6-diphenyl-1,3,5-hexatriene (DPH). DPH incorporates into the hydrophobic lipid bilayer of membranes.
  • Labeling: Incubate mitochondrial samples with 1-10 μM DPH for 30-40 minutes in the dark at the desired assay temperature [4].
  • Measurement:
    • Instrument: A fluorescence spectrophotometer or a microplate reader equipped with polarizing filters and UV optics (Excitation: ~355-360 nm, Emission: ~430-460 nm) [4].
    • Procedure: Load labeled mitochondria into a multi-well plate. Measure fluorescence intensity parallel (I‖) and perpendicular (Iꓕ) to the plane of polarized excitation light.
  • Data Calculation: Calculate Fluorescence Polarization (P) and Anisotropy (r).
    • ( P = \frac{(I_{\parallel} - I_{\perp})}{(I_{\parallel} + I_{\perp})} )
    • ( r = \frac{(I_{\parallel} - I_{\perp})}{(I_{\parallel} + 2I_{\perp})} )
    • Interpretation: A higher P or r value indicates lower membrane fluidity (a more rigid membrane). A lower P or r value indicates higher fluidity.

4. Membrane Fluidity Measurement via Laurdan Generalized Polarization

Another method used specifically in a study on this compound employs the probe Laurdan [1].

  • Probe: Use Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene).
  • Measurement: The generalized polarization (GP) of Laurdan fluorescence is calculated. An increase in GP indicates a decrease in membrane fluidity, consistent with the findings for this compound and Cyclosporin A [1].
Experimental Workflow and Mechanism of Action

The following diagram illustrates the key steps in the protocol and the proposed mechanistic relationship between this compound, membrane fluidity, and mitochondrial function.

Discussion and Research Implications

  • Interpreting Results: The finding that this compound decreases membrane fluidity provides a plausible explanation for its observed side effect of suppressing mitochondrial respiration at higher concentrations (5 μM), likely by restricting the mobility of electron carriers like coenzyme Q within the lipid bilayer [1].
  • Therapeutic vs. Adverse Effects: This creates an important research consideration: the beneficial, cyclophilin D-mediated inhibition of the MPT pore occurs at lower concentrations (e.g., 1 μM), while effects on overall bioenergetics manifest at higher concentrations. Your research should aim to identify a concentration window that maximizes therapeutic benefit while minimizing negative impacts on energy metabolism [1] [2] [3].
  • Broader Context: Investigating membrane fluidity is crucial because it can have wide-ranging effects on the function of membrane-bound proteins and transporters, offering a more comprehensive understanding of a compound's mechanism beyond its direct protein targets.

Important Limitations and Future Directions

Please note that the direct quantitative data linking this compound to specific membrane fluidity values via fluorescence polarization is limited. The provided protocol is based on established methods for measuring fluidity [4] and the confirmed observation that this compound does alter this physical property [1]. Future research should focus on generating a full dose-response curve for this compound's effect on fluorescence polarization and correlating it directly with functional outcomes like respiratory control ratios and calcium retention capacity.

References

Comprehensive Application Notes and Protocols: Investigating Alisporivir's Effects on Mitochondrial Calcium Handling in Duchenne Muscular Dystrophy Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DMD and Mitochondrial Dysfunction

Duchenne muscular dystrophy (DMD) is a severe X-linked recessive disorder affecting approximately 1:3,500 male births, characterized by mutations in the gene encoding dystrophin protein that disrupts the dystrophin-glycoprotein complex in muscle cells. This structural instability leads to progressive muscle wasting, weakness, and eventual cardiac dysfunction. A central pathological feature is the disruption of calcium homeostasis, with increased sarcolemmal permeability to calcium ions resulting in elevated intracellular calcium concentrations that activate proteases and lipases, ultimately causing muscle fiber degradation [1] [2]. Mitochondria play a crucial role in this pathological cascade, as they undergo significant reprogramming in DMD, exhibiting reduced oxidative phosphorylation capacity, increased reactive oxygen species production, and impaired ability to buffer calcium overload [1] [3].

The mitochondrial permeability transition pore (MPTP) has emerged as a key therapeutic target in DMD pathology. This non-selective protein channel in the inner mitochondrial membrane opens in response to matrix calcium overload, leading to collapse of the membrane potential, disruption of ionic homeostasis, and release of factors triggering necrosis and apoptosis [1]. MPTP opening is regulated by cyclophilin D, a matrix peptidyl-prolyl cis-trans isomerase that facilitates pore assembly [1]. Alisporivir (Debio-025), a non-immunosuppressive cyclosporin A analog, specifically inhibits cyclophilin D activity, thereby desensitizing the MPTP to calcium-induced opening and maintaining mitochondrial integrity [1] [3]. Research demonstrates that this compound treatment reduces inflammation, improves muscle function, and enhances mitochondrial ultrastructure in dystrophin-deficient mdx mice, making it a promising candidate for DMD therapy [1].

Calcium Retention Capacity (CRC) Assay Protocol

Background and Principles

The Calcium Retention Capacity assay is a fundamental method for evaluating MPTP function and the efficacy of inhibitors like this compound. This assay measures the total amount of calcium that mitochondria can accumulate before undergoing permeability transition, which represents a critical threshold in mitochondrial health. When the MPTP opens, accumulated calcium is released from the matrix, causing a sudden and sustained increase in extra-mitochondrial calcium levels that can be detected fluorometrically [4]. The CRC assay serves as an excellent phenotypic screening tool for MPTP inhibitors, allowing researchers to quantify the protective effects of compounds like this compound in isolated mitochondria or permeabilized cells [4].

Equipment and Reagents

Table 1: Essential Equipment for CRC Assay

Equipment Type Specification Application Note
Microplate Reader BMG LABTECH or equivalent with injectors Capable of fluorescence intensity measurements with kinetic cycles
Excitation Filter 485 nm For Calcium Green-5N excitation
Emission Filter 530 nm For Calcium Green-5N emission
Microplates Black 96-well Optimal for fluorescence measurements
Temperature Control 25°C Maintain consistent assay temperature

Table 2: Key Reagents for CRC Assay

Reagent Specification Purpose
Calcium Green-5N Thermo Fisher Scientific, Cat. No. C3737 Low-affinity, membrane-impermeable calcium indicator
Calcium chloride Sigma-Aldrich Calcium source for uptake experiments
Isolation buffer 67 mM Sucrose, 50 mM KCl, 10 mM EDTA, 0.2% BSA, 50 mM Tris/HCl (pH 7.4) Mitochondrial isolation medium
Assay buffer 120 mM KCl, 5 mM NaH₂PO₄, 2.5 mM potassium malate, 2.5 mM potassium glutamate, 10 mM HEPES/KOH (pH 7.4) Respiration and calcium uptake measurements
This compound Medchemexpress, Cat. No. HY-12559 Cyclophilin D inhibitor (dissolved in DMSO:ethanol:saline)
Step-by-Step Procedure
  • Mitochondrial Isolation:

    • Freshly isolate mitochondria from skeletal muscle or heart tissue using differential centrifugation in ice-cold isolation buffer [2].
    • Resuspend the final mitochondrial pellet in 250 mM sucrose and 10 mM Tris/HCl (pH 7.4) to achieve a protein concentration of 20-30 mg/mL as determined by the Lowry method [2].
  • Fluorophore Preparation:

    • Prepare a 0.5 μM stock solution of Calcium Green-5N in ddH₂O and protect from light [5]. This low-affinity dye is ideal for detecting the high calcium concentrations used in MPTP induction.
  • Reaction Setup:

    • Add 200 μg of isolated mitochondria to each well of a black 96-well plate.
    • Add potassium chloride-based assay buffer to achieve a final volume of 197 μL.
    • Include 1 μL of 1 M pyruvate and 1 μL of 500 mM malate as ATP-producing substrates to energize mitochondria [6].
    • Add 1 μL of 1 mM Calcium Green-5N stock and mix gently by pipetting.
    • Incubate protected from light at 25°C for 2 minutes to allow mitochondria to become energized [6].
  • Instrument Programming:

    • Program the microplate reader to perform kinetic fluorescence measurements with the following parameters [4]:
      • Number of flashes: 10
      • Settling time: 0.1 s
      • Number of cycles: 160
      • Cycle time: 30 s (total protocol time: 80 minutes)
      • Gain: 1800 (optimize for signal intensity)
    • Program injectors to dispense 4 μL of calcium chloride solution (10 mM stock) at 4-minute intervals (injection cycle 4) [4].
  • Data Acquisition and Analysis:

    • Initiate the pre-programmed kinetic protocol.
    • Monitor Calcium Green-5N fluorescence, which increases with each calcium addition then decreases as mitochondria sequester calcium.
    • MPTP opening is indicated by a sudden, sustained increase in fluorescence as mitochondria release accumulated calcium.
    • Calculate calcium retention capacity as the total calcium added before pore opening (μmol Ca²⁺/mg mitochondrial protein) [4].

Calcium Uptake Kinetics Assay Protocol

Background and Principles

Beyond MPTP function, assessing calcium uptake kinetics provides valuable information about the activity of the Mitochondrial Calcium Uniporter (MCU), the primary pathway for calcium entry into the mitochondrial matrix. In DMD models, alterations in calcium uniporter function contribute to defective calcium handling, making this assay particularly relevant for evaluating therapeutic interventions [7]. This protocol utilizes a fluorometric approach to directly monitor extra-mitochondrial calcium levels in real-time, providing insights into the initial rate and capacity of mitochondrial calcium uptake.

Step-by-Step Procedure
  • Cell Preparation:

    • Culture HEK-293 cells or primary muscle cells to confluence in 10-cm dishes.
    • Carefully remove growth media and wash cells with 10 mL of warmed Wash Buffer (WB).
    • Gently dislodge cells with a Pasteur pipette or trypsinization and transfer to a 15 mL tube.
    • Pellet cells by centrifugation at 1,000 × g for 5 minutes at room temperature.
    • Wash pellet by resuspending in 10 mL WB, recentrifuging, and discarding supernatant.
    • Resuspend cells in 2.5 mL Recording Buffer (RB) warmed to 37°C [5].
  • Permeabilization and Measurement:

    • Transfer 2.0 mL of cell suspension to a quartz cuvette containing a small stir bar.
    • Add digitonin (30 mM stock) to a final concentration of 0.01% to permeabilize the plasma membrane while leaving mitochondrial membranes intact.
    • Place the cuvette in a fluorescence spectrophotometer (e.g., Hitachi F-2500) with temperature control set to 25°C.
    • Set excitation to 506 nm and emission to 531 nm for Calcium Green-5N detection.
    • Add 5 μM calcium chloride to initiate calcium uptake and monitor fluorescence for 2-3 minutes.
    • Add 1 μM Ru360, a specific MCU inhibitor, to confirm MCU-mediated flux [5].
  • Data Analysis:

    • Calculate the initial rate of calcium uptake from the linear decrease in fluorescence during the first 30 seconds after calcium addition.
    • Normalize values to mitochondrial protein content or cell number for comparative studies.
    • Compare uptake rates between treatment groups to assess this compound's effects on MCU function [7].

Quantitative Assessment of this compound Efficacy in DMD Models

Therapeutic Outcomes in Preclinical Models

Table 3: this compound Efficacy in DMD Models - Functional and Biochemical Parameters

Parameter mdx Control mdx + this compound (5 mg/kg/day) Wild-Type Control Experimental Details
Serum AST Levels Significantly elevated Significant reduction [1] Normal baseline 4-week treatment, 8-week-old mice
Muscle Endurance Strongly decreased Significant improvement [1] Normal baseline Paw grip endurance test
Mitochondrial Ultrastructure Variable size, swollen, damaged cristae Improved organization, normalized structure [1] Ordered arrangement Electron microscopy of skeletal muscle
Sarcomere Width Significant reduction Increased toward normal [1] Normal width Electron microscopy analysis
Calcium Retention Capacity Decreased Increased rate of calcium uptake [7] Normal Skeletal muscle mitochondria
MPTP Opening Threshold Lowered Increased resistance to opening [1] Normal Calcium-induced pore opening
Mitochondrial Functional Parameters

Table 4: Mitochondrial Functional Parameters Following this compound Treatment

Parameter mdx Control mdx + this compound Wild-Type Control Assay Method
Oxidative Phosphorylation Decreased Normalized respiration [1] Normal Oxygraph-2k respirometry
Lipid Peroxidation Elevated Significant reduction [1] Normal baseline TBARS assay
Mitochondrial Biogenesis Altered Suppressed Ppargc1a expression [1] Normal Gene expression analysis
Mitophagy Activity Increased Reduced Pink1/Parkin expression [7] Normal Gene expression analysis
Heart Mitochondrial Function Hyperactive Maintained increased activity [2] Normal Cardiac mitochondrial respirometry
Cardiac Excitation Transmission Altered Significant modification [2] Normal ECG analysis

Experimental Workflows and Signaling Pathways

This compound Mechanism of Action in DMD

G DystrophinMutation Dystrophin Gene Mutation MembraneInstability Sarcolemmal Instability DystrophinMutation->MembraneInstability CalciumInflux Increased Calcium Influx MembraneInstability->CalciumInflux MitochondrialCalcium Mitochondrial Calcium Overload CalciumInflux->MitochondrialCalcium CypDActivation Cyclophilin D Activation MitochondrialCalcium->CypDActivation MPTPOpening MPTP Opening CypDActivation->MPTPOpening MitochondrialDysfunction Mitochondrial Dysfunction MPTPOpening->MitochondrialDysfunction CellDeath Muscle Fiber Necrosis/Apoptosis MitochondrialDysfunction->CellDeath This compound This compound Treatment CypDInhibition Cyclophilin D Inhibition This compound->CypDInhibition MPTPInhibition MPTP Inhibition CypDInhibition->MPTPInhibition MPTPInhibition->MitochondrialDysfunction Protection Mitochondrial Protection MPTPInhibition->Protection Protection->CellDeath

Figure 1: this compound's mechanism of action in Duchenne muscular dystrophy. The pathway illustrates how this compound inhibits cyclophilin D-mediated MPTP opening, protecting mitochondria from calcium-induced dysfunction in dystrophin-deficient muscle cells.

Calcium Retention Capacity Assay Workflow

G Start Isolate Mitochondria from Muscle Tissue Step1 Prepare Reaction Mix: Mitochondria + Calcium Green-5N + Substrates (Pyruvate/Malate) Start->Step1 Step2 Dispense into 96-well Plate Step1->Step2 Step3 Program Microplate Reader: Kinetic Fluorescence Measurement (Ex 485nm/Em 530nm) Step2->Step3 Step4 Automated Calcium Additions (4μL every 4 minutes) Step3->Step4 Step5 Monitor Fluorescence: Spikes decrease as mitochondria accumulate calcium Step4->Step5 Step6 MPTP Opening Detection: Sudden sustained fluorescence increase Step5->Step6 Step7 Calculate CRC: Total calcium before release Step6->Step7

Figure 2: Calcium Retention Capacity (CRC) assay workflow. The diagram outlines the key steps in evaluating MPTP function and the protective effects of this compound using a fluorometric approach in isolated mitochondria.

Data Analysis and Interpretation

Key Parameters and Calculations

When conducting mitochondrial calcium assays, several quantitative parameters provide critical insights into mitochondrial function and therapeutic efficacy:

  • Calcium Retention Capacity (CRC): Calculate as the total nanomoles of calcium chloride added per mg of mitochondrial protein until MPTP opening occurs. This represents the primary endpoint for assessing MPTP resistance [4].
  • Calcium Uptake Rate: Determine the initial velocity of calcium clearance from the extra-mitochondrial buffer following each calcium addition, expressed as nmol Ca²⁺/min/mg protein. This reflects MCU activity [5].
  • Time to MPTP Opening: Measure the duration from the first calcium addition to the sustained fluorescence increase, indicating pore opening.
  • Threshold Calcium Concentration: Calculate the free calcium concentration in the assay buffer immediately preceding MPTP opening.
Expected Results with this compound Treatment

Research indicates that this compound treatment should produce measurable improvements in mitochondrial calcium handling across multiple parameters. In skeletal muscle mitochondria from mdx mice, this compound increases the rate of calcium uptake and enhances calcium retention capacity, indicating improved MPTP resistance [7]. These functional improvements correlate with structural benefits, including better-organized mitochondrial cristae, reduced swelling, and more normal organelle size distribution [1]. Additionally, this compound reduces markers of mitophagy (Pink1 and Parkin expression) in skeletal muscle, suggesting decreased mitochondrial damage [7].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Low Fluorescence Signal: Ensure Calcium Green-5N is fresh and properly protected from light. Check filter compatibility and increase gain settings if necessary. Confirm mitochondrial protein concentration is adequate (0.25 mg/mL recommended) [6].
  • No MPTP Opening: Increase calcium addition frequency or concentration. Verify mitochondrial viability through respiratory control ratio measurements. Include a positive control (e.g., untreated mdx mitochondria) to establish baseline response [1].
  • High Background Fluorescence: Include reagent-only blanks to subtract background. Ensure all buffers are prepared with high-purity water to minimize calcium contamination.
  • Poor Reproducibility: Standardize mitochondrial isolation procedures strictly regarding timing, temperature, and homogenization intensity. Use freshly isolated mitochondria rather than frozen preparations.
Optimization Recommendations

For optimal results with this compound studies, consider these methodological refinements:

  • Dose-Response Relationship: Test this compound across a concentration range (e.g., 0.1-10 μM) in vitro to establish EC₅₀ values for MPTP inhibition [3].
  • Tissue-Specific Considerations: Note that cardiac mitochondria may respond differently to this compound than skeletal muscle mitochondria, exhibiting maintained hyperfunctionalization rather than normalization in mdx models [2].
  • Combination Approaches: Consider assessing this compound alongside other mitochondrial agents to evaluate potential synergistic effects.
  • Validation Methods: Correlate calcium assay results with complementary assessments including electron microscopy for ultrastructure, respirometry for oxidative phosphorylation, and serum markers for muscle damage (creatine kinase, AST, LDH) [1].

Conclusion

The protocols and application notes detailed in this document provide a comprehensive framework for investigating this compound's effects on mitochondrial calcium handling in Duchenne muscular dystrophy models. The Calcium Retention Capacity and calcium uptake kinetics assays offer robust, quantitative methods for evaluating MPTP function and MCU activity, serving as key pharmacodynamic assessments in preclinical drug development. Through systematic application of these methodologies, researchers can effectively quantify the therapeutic potential of this compound and other cyclophilin D-targeting compounds, advancing the development of mitochondria-targeted therapies for DMD and related neuromuscular disorders.

References

Alisporivir Antigen Presentation Enhancement Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Alisporivir is a non-immunosuppressive analog of Cyclosporine A that inhibits host cyclophilins and has been investigated as a broad-spectrum antiviral agent [1]. While its primary mechanism involves blocking viral replication, a significant immunostimulatory function was discovered: the enhancement of Major Histocompatibility Complex class I (MHC-I) antigen presentation [2]. This property is crucial for the activation of antigen-specific CD8+ T cells, which are key mediators of antiviral and anti-tumor immunity [3].

This protocol details the methodology for using this compound to stimulate antigen presentation in vitro, based on a established cell culture model [2]. The application is particularly relevant for researchers in immunology and drug development aiming to boost adaptive immune responses for therapeutic purposes.

Key Findings and Quantitative Data Summary

The core finding is that this compound pretreatment of target cells enhances their ability to activate antigen-specific CD8+ T cells by approximately 40%, as measured by interferon-gamma (IFN-γ) production [2]. This effect is linked to an increase in surface MHC-I expression.

Table 1: Quantitative Effects of this compound on Antigen Presentation and Surface Markers

Parameter Measured Effect of this compound Key Experimental Condition Citation
Antigen-specific CD8+ T cell activation ~40% enhancement Co-culture with pretreated HLA-A2+ hepatoma cells [2]
MHC-I (HLA-A2) surface expression Increased Treatment of various cell lines for 3 days [2]
β2-microglobulin surface expression Increased Treatment of various cell lines for 3 days [2]
Mechanism: MHC-I transcript levels No change Treatment of hepatoma cells [2]
Mechanism: Blocked by Proteasome Inhibitor Complete blockade Co-treatment with MG132 [2]

Detailed Experimental Workflow

The following diagram outlines the overall experimental workflow for evaluating the effect of this compound on antigen presentation.

G A Step 1: Cell Culture Setup A1 Seed HLA-A*02+ hepatoma cells (e.g., Huh6.1, HepG2) A->A1 B Step 2: Drug Treatment B1 Treat cells with this compound (e.g., 3 days) B->B1 C Step 3: Co-culture & T Cell Activation C1 Co-culture with antigen-specific CD8+ T cells C->C1 D Step 4: Data Collection & Analysis D1 Harvest T cells D->D1 A2 Stably express epitope-matched viral antigen (e.g., NS5BEM) A1->A2 A2->B B2 Wash extensively to remove residual drug B1->B2 B2->C C2 Incubate for 5 hours at 1:1 Effector:Target ratio C1->C2 C2->D D2 Stain for CD8 and intracellular IFN-γ D1->D2 D3 Analyze via Flow Cytometry D2->D3

Step-by-Step Methodology

Cell Culture and Reagents
  • Target Cells: Use hepatoma cell lines endogenously expressing the desired MHC-I allele (e.g., HLA-A*02). The established models include Huh6.1 and HepG2 cells [2].
  • Antigen Expression: Engineer target cells to constitutively express the antigen of interest. In the foundational study, an epitope-matched HCV non-structural protein 5B (NS5BEM) was used [2].
  • CD8+ T Cells: Use antigen-specific, HLA-A*02-restricted CD8+ T cell clones. These can be generated by sorting tetramer-positive T cells and expanding them via limited dilution [2].
  • This compound: Prepare a stock solution at 20 mg/ml in DMSO. Aliquot and store at -20°C or as recommended by the manufacturer.
Drug Treatment Protocol
  • Seed target cells at a density of 1x10⁵ cells per well in a standard 96-well tissue culture plate. Allow cells to adhere overnight.
  • Treat cells with this compound. The specific optimal concentration should be determined empirically via dose-response curves. Include a negative control (vehicle alone, e.g., 0.1% DMSO).
  • Incubate the cells for 3 days in a humidified incubator at 37°C and 5% CO₂ [2].
  • Wash cells extensively with pre-warmed culture medium (e.g., 3 times) before co-culture to ensure no residual this compound affects the T cells directly.
T Cell Co-culture and Activation Assay
  • Harvest and count the pretreated and washed target cells.
  • Co-culture 1x10⁵ target cells with 1x10⁵ antigen-specific CD8+ T cells in one well of a 96-well dish (effector-to-target ratio of 1:1) [2].
  • Include controls:
    • Positive control: Target cells pulsed with a high concentration of the cognate peptide (e.g., 1 µg/mL NS5B₂₅₉₄ peptide).
    • Negative control: Target cells without the specific antigen or T cells alone.
  • Incubate the co-culture for 5 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to accumulate cytokines intracellularly.
Flow Cytometry Analysis
  • Harvest cells from the co-culture and stain for surface CD8 using a fluorescently-labeled antibody.
  • Fix and permeabilize the cells using a commercial kit for intracellular staining.
  • Stain for intracellular IFN-γ, the key effector cytokine indicating T cell activation.
  • Acquire data on a flow cytometer (e.g., BD FACSCanto II) and analyze using appropriate software (e.g., FlowJo) [2].
  • Quantify activation by calculating the percentage of CD8+ T cells that are positive for IFN-γ.

Mechanism of Action

The proposed mechanism by which this compound enhances antigen presentation involves the increased loading of peptides onto MHC-I molecules, rather than increasing total MHC-I protein production. The following diagram illustrates this pathway and the experimental evidence supporting it.

G CypA Cyclophilin A (CypA) PeptideLoad Peptide Availability for MHC-I Loading CypA->PeptideLoad Modulates ALV This compound (ALV) ALV->CypA Binds and Inhibits SurfaceMHC ↑ Surface MHC-I Complexes PeptideLoad->SurfaceMHC TcellAct Enhanced CD8+ T cell Activation & IFN-γ production SurfaceMHC->TcellAct ProtInhibit Proteasome Inhibitor (MG132) Block Complete Blockade ProtInhibit->Block Block->PeptideLoad  Evidence NoRNA NoRNA NoRNA->SurfaceMHC No Effect NoProtein NoProtein NoProtein->SurfaceMHC No Effect

Key evidence for the mechanism includes:

  • No Increase in MHC-I Transcription or Total Protein: this compound did not enhance MHC-I transcript levels or total cellular protein, indicating a post-translational mechanism [2].
  • Dependence on Proteasome Function: The enhancement of surface MHC-I was completely blocked by co-treatment with proteasome inhibitors (e.g., MG132). This suggests that this compound's effect requires the generation of peptides via the proteasomal degradation pathway [2] [4].
  • Specificity: The increase was observed for MHC-I and β2-microglobulin, but not for other surface proteins like CD13 or IFN-γR1, indicating the effect is not due to a general upregulation of surface trafficking [2].

Troubleshooting and Notes

  • Critical Control: The washing steps after this compound pretreatment and before co-culture are critical. Residual this compound can directly affect T cell function, confounding the results.
  • Optimal Concentration: The cited study used a panel of cyclophilin inhibitors. It is essential to perform a dose-response curve for this compound in your specific system to find the optimal concentration that enhances presentation without inducing cytotoxicity.
  • Cell Line Variability: While the effect was confirmed in several hepatic and non-hepatic cell lines, the magnitude of enhancement may vary depending on the cell type used [2].
  • Alternative Readouts: While intracellular IFN-γ staining is a robust functional readout, other T cell activation markers (e.g., CD69, CD107a degranulation) can also be measured.

References

Alisporivir MHC-I surface expression flow cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Background and Mechanism of Action

Alisporivir is a non-immunosuppressive cyclosporine A analog and a cyclophilin inhibitor. While its primary antiviral activity against viruses like HCV and HBV is well-known, research indicates it also has an immunostimulatory function by enhancing the Major Histocompatibility Complex class I (MHC-I) antigen presentation pathway [1].

This enhanced antigen presentation leads to more effective activation of antigen-specific CD8+ T cells, which can further contribute to its antiviral efficacy. The proposed mechanism does not involve increasing MHC-I transcript or protein levels but appears to influence peptide availability. The enhancement of MHC-I surface expression can be completely blocked by proteasome inhibitors, suggesting the effect depends on protein degradation and antigen processing [1].

The diagram below illustrates this proposed mechanism.

G This compound This compound CypA Cyclophilin A (CypA) This compound->CypA PeptideAvailability Enhanced Peptide Availability CypA->PeptideAvailability MHCISurface MHC-I Surface Expression PeptideAvailability->MHCISurface CD8Activation Antigen-specific CD8+ T cell Activation MHCISurface->CD8Activation Proteasome Proteasome Proteasome->PeptideAvailability Inhibition Blocks Effect

Key Experimental Findings

The immunostimulatory effect of this compound was demonstrated in a hepatoma cell culture model engineered to endogenously express the HLA-A*02 MHC-I allele and constitutively express an epitope-matched HCV protein (NS5BEM) [1].

The table below summarizes the quantitative data from these key experiments:

Experimental Readout Effect of this compound Notes / Context
Antigen-specific CD8+ T cell activation Increased by ~40% Measured by intracellular IFN-γ production in T cells co-cultured with this compound-pretreated target cells [1].
MHC-I Surface Expression Induced an increase Observed on several cell lines; measured using flow cytometry with anti-HLA-A*02 and anti-β2 microglobulin antibodies [1].
β2-microglobulin Surface Expression Induced an increase Measured alongside MHC-I [1].
MHC-I Transcript & Protein Levels No enhancement Confirmed that surface increase was not due to upregulated gene expression or total protein synthesis [1].
Inhibition by Proteasome Inhibitors Completely blocked MHC-I increase Suggests mechanism depends on proteasome-mediated peptide generation [1].

Detailed Experimental Protocol

This protocol is adapted from the research study to provide a detailed workflow for assessing the impact of this compound on MHC-I surface expression using flow cytometry [1].

Cell Culture and Drug Treatment
  • Cell Lines: Use hepatoma cell lines endogenously expressing the MHC-I allele of interest (e.g., Huh6.1, HepG2). Non-hepatic lines (e.g., HEK 293T, HeLa) can be used for comparison [1].
  • Culture Conditions: Maintain cells in appropriate medium (e.g., DMEM with 10% FCS, L-glutamine, non-essential amino acids, penicillin/streptomycin) at 37°C and 5% CO2 [1].
  • Drug Treatment: Prepare a 20 mg/ml stock of this compound in DMSO. Treat cells at approximately 50-60% confluency with a final concentration of 1-5 μM this compound (dissolved in culture medium). Include a vehicle control (0.05% DMSO). Refresh the drug-containing medium every 24 hours. Treat cells for a total of 3 days prior to analysis [1] [2].
Cell Harvesting and Staining for Flow Cytometry
  • Harvesting: On day 3 post-treatment, detach adherent cells using a non-enzymatic method (e.g., cell dissociation buffer) or low-concentration trypsin-EDTA to preserve surface epitopes. Wash cells once with cold PBS [1] [3].
  • Staining (Based on Standard Protocols) [4]:
    • Resuspend up to 1x10^6 cells in 50 μL of ice-cold Flow Cytometry Staining Buffer.
    • (Optional) Block Fc Receptors: Incubate with an appropriate Fc receptor blocking inhibitor (e.g., for human cells, use an anti-human Fc receptor antibody) for 10-20 minutes on ice [4].
    • Surface Staining: Add directly conjugated antibodies against MHC-I (e.g., anti-HLA-A, B, C, clone W6/32) and β2-microglobulin. Include isotype control antibodies. Use antibodies at their predetermined optimal concentrations.
    • Incubate for 30 minutes on ice or at 2-8°C in the dark.
    • Wash cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 400-600 x g for 5 minutes.
    • (Optional) Viability Staining: Resuspend cells in a fixable viability dye solution (e.g., LIVE/DEAD Fixable Dead Cell Stain) according to the manufacturer's instructions to exclude dead cells during analysis [4].
    • Fixation: For analysis on the same day, cells can be resuspended in buffer. For later analysis, fix cells by resuspending in 100 μL of buffer and adding 100 μL of IC Fixation Buffer. Fixed samples can be stored at 2-8°C in the dark for up to 3 days [4].
Flow Cytometry Acquisition and Analysis
  • Acquisition: Analyze samples on a flow cytometer (e.g., BD FACSCalibur, BD FACSCanto II) calibrated with appropriate calibration beads. Collect data for at least 10,000 single-cell events per sample [1].
  • Gating Strategy:
    • Exclude Debris: Gate cells based on forward scatter (FSC-A) vs. side scatter (SSC-A).
    • Select Single Cells: Exclude doublets by gating on FSC-Area vs. FSC-Height.
    • (If Used) Gate on Live Cells: Select the population negative for the viability dye.
    • Analyze MHC-I Expression: Analyze the median fluorescence intensity (MFI) of the MHC-I and β2-microglobulin staining in the target population. Compare the MFI of this compound-treated samples to the vehicle control and isotype control [1] [3].
  • Functional Validation (T cell Activation Assay): To confirm the functional consequence of increased MHC-I, co-cultivate this compound-pretreated and washed target cells with epitope-specific CD8+ T cells at a 1:1 ratio for 5 hours. Measure T cell activation by intracellular staining for IFN-γ followed by flow cytometry [1].

The overall workflow from cell treatment to data analysis is summarized below.

G Start Cell Seeding (Hepatoma Cell Lines) Treat Treat with this compound (1-5 μM, 72 hours) Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Surface Staining: Anti-MHC-I, Anti-β2m Isotype Controls Harvest->Stain Acquire Flow Cytometry Acquisition Stain->Acquire Analyze Data Analysis: Gating & MFI Comparison Acquire->Analyze FuncValidate Functional Validation: T cell Co-culture Assay Analyze->FuncValidate

Application Notes for Researchers

  • Specificity of Effect: The increase in surface MHC-I is not due to a general upregulation of surface proteins or altered trafficking, as this compound did not affect the surface levels of other proteins like transferrin receptor or CD13 [1]. This highlights the specificity of its action on the antigen presentation pathway.
  • Broader Implications: The ability of this compound to counteract viral immune evasion mechanisms that downregulate MHC-I (a common strategy for many viruses, including SARS-CoV-2 [5]) presents a promising therapeutic angle. Its immunostimulatory effect could be leveraged to improve T cell recognition and clearance of infected cells.
  • Protocol Critical Steps:
    • Cell Viability: Ensure high cell viability after the 3-day treatment. Use a viability dye during flow cytometry to accurately gate on live cells.
    • Antibody Titration: Antibody concentrations should be titrated in preliminary experiments for optimal signal-to-noise ratio.
    • Controls: Always include unstained, isotype-stained, and vehicle-treated controls for accurate gating and interpretation of MFI shifts.

References

Application Notes: Alisporivir for Targeting Artemisinin-Resistant Malaria

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

The emergence and spread of Plasmodium falciparum resistance to artemisinin-based combination therapies (ACTs) poses a severe threat to global malaria eradication efforts. There is an urgent need to develop new antimalarial drugs or repurpose existing ones to combat this challenge. Alisporivir, a non-immunosuppressive analog of cyclosporin A originally developed for hepatitis C virus (HCV) infection, has been identified as a potent candidate through rational, target-based repurposing [1] [2].

The primary mechanism of action against P. falciparum involves high-affinity binding to the parasite protein PfCyclophilin 19B (PfCYP19B). Research confirms that PfCYP19B is overexpressed in artemisinin-resistant parasites (specifically in strains with the PfKelch13 R539T mutation), and this compound interaction with this target is a key factor in its antiplasmodial activity [1] [2]. Notably, this compound acts synergistically with dihydroartemisinin (DHA), significantly enhancing the efficacy of this core artemisinin derivative and reducing the survival of artemisinin-resistant ring-stage parasites [1] [2].

Summary of Key Findings

The tables below summarize core experimental data on this compound's antimalarial activity.

  • Table 1: Antimalarial Activity of this compound Against Resistant Strains
  • Table 2: Key Molecular and Pharmacological Properties of this compound

Table 1: Antimalarial Activity of this compound Against Resistant Strains

Parasite Strain Phenotype Resistance Index (Ri)* Interpretation
PfRKL-9 Chloroquine-Resistant 2.14 ± 0.23 Potent activity maintained
PfKelch13 R539T Artemisinin-Resistant 1.15 ± 0.04 Highly potent activity; effectively overcomes resistance

*The Resistance Index (Ri) is defined as the ratio of the IC₅₀ value of the resistant line to the IC₅₀ value of the sensitive line. A value close to 1.0 indicates little to no observed resistance [1] [2].

Table 2: Key Molecular and Pharmacological Properties of this compound

Property Value / Finding Method / Assay
Primary Target PfCyclophilin 19B (PfCYP19B) In silico docking, Molecular dynamic simulation
Binding Affinity (Kd) 354.3 nM Biophysical assays
Expression in Resistant Parasites Overexpressed in PfKelch13 R539T Real-time transcript, Western blot, Immunofluorescence
Synergy Synergistic with Dihydroartemisinin (DHA) Ring Survival Assay, Combination studies
In Vivo Activity Exhibited antimalarial activity Murine model

Detailed Experimental Protocol: Extended Recovery Ring-Stage Survival Assay (eRRSA)

The following protocol is adapted from established ring-stage survival assays [3] and modified for assessing this compound's effect on artemisinin-resistant parasites. The eRRSA measures the survival of early ring-stage parasites after a brief, high-dose drug exposure, followed by an extended recovery period, providing a superior correlation with patient clearance half-lives.

I. Materials and Reagents
  • Parasite Cultures: Synchronized cultures of P. falciparum (e.g., artemisinin-resistant PfKelch13 R539T and appropriate sensitive controls).
  • Drugs: this compound (e.g., 700 nM working concentration), Dihydroartemisinin (DHA, 700 nM), and Dimethyl Sulfoxide (DMSO, 0.02% as vehicle control).
  • Culture Medium: Complete RPMI 1640 medium.
  • Erythrocytes: Human O+ red blood cells (RBCs).
  • Synchronization Reagent: 70% Percoll in RPMI.
  • Staining Dyes: SYBR Green I and SYTO 61 for flow cytometry.
  • qPCR Reagents: SYBR Green-based qPCR master mix.
  • Equipment: Laminar flow hood, CO₂ incubator (5% CO₂, 5% O₂, 90% N₂), centrifuge, flow cytometer, real-time PCR machine, 96-well plates.
II. Step-by-Step Procedure

1. Parasite Culture and Synchronization

  • Maintain P. falciparum cultures in human RBCs at 5% haematocrit in complete medium under a gaseous atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
  • When cultures reach high schizogony (>50% schizonts), synchronize using a single-layer Percoll gradient [3]:
    • Suspend 350 µl of packed, infected erythrocytes in 2 ml of RPMI.
    • Carefully layer this suspension over a 70% Percoll layer.
    • Centrifuge at 1,561 × g for 10 minutes with the brake disengaged.
    • Collect the top layer containing mature schizonts and wash twice with RPMI.
  • Resuspend the pellet in complete medium at 2% haematocrit and place in a culture flask on a shaker in a 37°C incubator for 4 hours to allow for reinvasion, yielding a highly synchronized population of early ring-stage parasites.

2. Parasitaemia Quantification and Assay Setup

  • Flow Cytometry: Four hours post-synchronization, determine the parasitaemia and stage purity using flow cytometry. Stain 80 µl of culture with SYBR Green I and SYTO 61. Acquire 50,000 events and analyze to ensure the culture is >70% ring stages [3].
  • Plate Seeding: Two hours after quantification (6 hours total post-synchronization), dilute the culture to 2% haematocrit and 0.5% parasitaemia. Aliquot 200 µl into six wells of a 96-well plate (three technical replicates for treatment and control). Include RBC-only controls.

3. Drug Exposure and Wash

  • Drug Treatment:
    • Treatment Group: Add 700 nM this compound (or DHA for a standard ART resistance control) to three parasite wells and one RBC control well.
    • Vehicle Control: Add 0.02% DMSO to the remaining three parasite wells and one RBC control well.
  • Incubate the plate for 6 hours at 37°C under the same gas conditions.
  • Drug Removal: After incubation, carefully wash each well three times with 150 µl of drug-free RPMI 1640 to completely remove the drug. After the final wash, resuspend the pellets in 200 µl of fresh complete medium.

4. Extended Recovery and Sample Harvest

  • Return the plate to the incubator for an extended recovery period of 114 hours post-exposure (120 hours total from assay start). This extended period is crucial for optimal correlation with clinical resistance measures [3].
  • After the recovery period, collect the contents of each well and freeze the samples at -20°C for subsequent DNA extraction and qPCR analysis.

5. Quantitative PCR (qPCR) Readout

  • Extract genomic DNA from the frozen samples.
  • Perform SYBR Green-based qPCR to quantify parasite DNA in each sample. Use primers specific to a P. falciparum housekeeping gene.
  • Calculate the fold-change in parasite survival for this compound-treated samples compared to the DMSO-treated controls. The formula for percentage survival is: % Survival = (Parasite DNA in this compound-treated well / Mean Parasite DNA in DMSO-treated control wells) × 100

Visualization of Mechanism and Workflow

The following diagrams, created using Graphviz, illustrate the proposed mechanism of action and the experimental workflow.

Diagram 1: Mechanism of this compound against Artemisinin-Resistant Malaria

This diagram illustrates how this compound targets PfCyclophilin 19B to overcome artemisinin resistance.

mechanism cluster_parasite Artemisinin-Resistant Malaria Parasite K13 Kelch13 Mutation PfCYP19B PfCyclophilin 19B (Overexpressed) K13->PfCYP19B Survival Enhanced Ring-Stage Survival PfCYP19B->Survival This compound This compound This compound->PfCYP19B  High-Affinity Binding  Kd = 354.3 nM This compound->Survival  Inhibits

Diagram 2: Extended Recovery Ring-Stage Survival Assay (eRRSA) Workflow

This diagram outlines the key steps in the eRRSA protocol for evaluating this compound.

workflow Start Synchronized P. falciparum Culture Percoll Percoll Synchronization (Schizonts) Start->Percoll Rings Harvest Early Ring-Stage Parasites Percoll->Rings Setup Assay Setup (96-well plate) Rings->Setup Treat 6-Hour Treatment (700 nM this compound / DMSO) Setup->Treat Wash Wash Off Drug Treat->Wash Recover Extended Recovery 114 Hours Wash->Recover Harvest Harvest and Freeze Samples Recover->Harvest Analyze qPCR Analysis & Calculate % Survival Harvest->Analyze

References

Comprehensive Application Notes and Protocols: Alisporivir in Combination with Pegylated Interferon and Ribavirin for Hepatitis C Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Alisporivir (ALV, DEB-025) represents a novel host-targeting antiviral approach to hepatitis C virus (HCV) treatment with several distinctive pharmacological advantages. As a cyclophilin inhibitor, this compound targets the host protein cyclophilin A, which is essential for HCV replication, rather than directly targeting viral enzymes. This mechanism provides pan-genotypic activity against all major HCV genotypes and creates a high barrier to resistance, addressing significant limitations of first-generation direct-acting antivirals (DAAs). Cyclophilin inhibitors like this compound function by binding to cyclophilin A and neutralizing its peptidyl-prolyl isomerase activity, which is required for proper folding and function of HCV non-structural proteins, thereby disrupting viral replication complexes. [1]

The development of this compound has been investigated in multiple clinical settings, including triple therapy regimens with pegylated interferon (PEG-IFN) and ribavirin (RBV), as well as interferon-free combinations. Unlike the cyclosporine analogs used in transplantation, structural modifications at position 3 of the this compound molecule result in stronger cyclophilin binding and approximately 10-fold higher antiviral effects, while modifications at position 4 eliminate calcineurin binding, resulting in minimal immunosuppressive activity. These properties made this compound a promising candidate for HCV treatment, particularly for difficult-to-treat populations and genotypes with limited therapeutic options. [1]

Table: Key Characteristics of this compound

Property Description
Mechanism Cyclophilin inhibitor (host-targeting)
Molecular Target Cyclophilin A
Antiviral Coverage Pan-genotypic (Genotypes 1-4)
Dosing Frequency Once or twice daily
Half-Life 60-90 hours
Resistance Barrier High
Notable Mutation D320E (not sufficient for viral breakthrough)
Key Advantage Effective against genotypes with limited DAA options

Clinical Efficacy and Trial Data

Efficacy in Genotype 1 Patients

The ESSENTIAL II phase 3 trial demonstrated that this compound significantly enhanced sustained virologic response (SVR) rates in treatment-naïve patients with chronic HCV genotype 1 infection when combined with PEG-IFN and RBV. This double-blind, randomized, placebo-controlled study evaluated multiple this compound dosing regimens, including 600 mg once daily (with response-guided therapy for 24 or 48 weeks or 48 weeks fixed duration) and 400 mg twice daily (response-guided). The overall SVR12 rate was 69% across all this compound groups compared to 53% in the PEG-IFN/RBV control group. Notably, the 400 mg twice daily regimen achieved the highest efficacy, with 90% SVR12 rates in patients who received more than 24 weeks of triple therapy. This dose-dependent response improvement highlights the importance of optimal dosing strategy in genotype 1 patients. [2]

The FUNDAMENTAL phase 2 trial focused on treatment-experienced genotype 1 patients who had previously failed PEG-IFN/RBV therapy, including null responders, partial responders, and relapsers. In this challenging population, this compound 400 mg twice daily with PEG-IFN-α2a and RBV demonstrated particularly impressive results, achieving complete early virologic response (cEVR) in 73% of relapsers, 70% of null responders, and 68% of partial responders. The SVR12 rates in this compound-treated patients were substantially higher across all response categories compared to placebo: 65% vs. 26% in relapsers, 63% vs. 5% in partial responders, and 68% vs. 3% in null responders. These results demonstrate that this compound can effectively resensitize difficult-to-treat populations to interferon-based therapy, potentially through its unique host-targeting mechanism. [3] [1]

Table: Clinical Efficacy of this compound in HCV Genotype 1 Patients

Trial Population Regimen SVR12/SVR24 Key Findings
ESSENTIAL II [2] Treatment-naïve ALV 400mg BID + PR >24 weeks 90% Highest efficacy with twice-daily dosing
ESSENTIAL II [2] Treatment-naïve All ALV regimens + PR 69% Superior to PR alone (53%)
FUNDAMENTAL [3] Prior relapsers ALV 400mg BID + PR 65% Significant improvement vs. placebo (26%)
FUNDAMENTAL [3] Prior null responders ALV 400mg BID + PR 68% Marked efficacy in hardest-to-treat patients
FUNDAMENTAL [3] Prior partial responders ALV 400mg BID + PR 63% Substantial improvement vs. placebo (5%)
Phase IIb [1] Treatment-naïve ALV + PR 48 weeks 76% Higher than PR control (55%)
Efficacy in Genotype 2 and 3 Patients

The VITAL-1 study investigated this compound in treatment-naïve patients with HCV genotype 2 or 3 infection, exploring both interferon-containing and interferon-free regimens. In this trial, 340 patients without cirrhosis were randomized to various this compound-based regimens, with sustained virological response 24 weeks post-treatment (SVR24) rates ranging from 80% to 85% across this compound arms, compared to 58% with PEG-IFN/RBV alone. A particularly noteworthy finding was that in patients who achieved rapid virologic response (RVR), the interferon-free regimen of this compound plus RBV resulted in 92% SVR24 rates per protocol analysis. This demonstrates that a subset of genotype 2/3 patients can achieve excellent outcomes without interferon-related side effects. Interestingly, both RVR and SVR rates to this compound interferon-free regimens were numerically higher in genotype 3-infected patients compared to genotype 2, suggesting potentially enhanced activity against this genotype. [4] [1]

Viral breakthrough occurred in only 3% of patients receiving this compound-based regimens in the VITAL-1 trial, confirming the high genetic barrier to resistance characteristic of host-targeting agents. The safety profile of interferon-free this compound regimens was markedly better than interferon-containing regimens, with reduced frequency and severity of adverse events. These findings position this compound as a promising agent for interferon-free therapy, particularly in genotypes 2 and 3, and suggest its potential value in combination with direct-acting antivirals for pan-genotypic regimens. [4]

Dosing Protocols and Administration

Recommended Dosing Regimens

Based on clinical trial data, this compound demonstrates efficacy across multiple dosing regimens, with optimal dosing dependent on HCV genotype, treatment history, and concomitant medications:

  • For genotype 1, treatment-naïve patients: this compound 400 mg twice daily with PEG-IFN-α2a and weight-based ribavirin (1000-1200 mg/day) for 48 weeks provides the highest efficacy, with SVR12 rates of 90% in those completing >24 weeks of therapy. Alternative regimens include this compound 600 mg once daily with response-guided therapy (24-48 weeks based on virologic response). [2]

  • For genotype 1, treatment-experienced patients: this compound 400 mg twice daily with PEG-IFN-α2a and weight-based ribavirin for 48 weeks is recommended, demonstrating significant efficacy even in prior null responders. [3]

  • For genotype 2/3, treatment-naïve patients: Multiple options exist:

    • Interferon-free option: this compound 600-800 mg once daily plus ribavirin for 24 weeks, with addition of PEG-IFN from weeks 6-24 for patients not achieving RVR (SVR24: 80-85%)
    • Triple therapy option: this compound 600 mg once daily with PEG-IFN and ribavirin for 24 weeks [4]
Ribavirin Dosing in Combination Therapy

Ribavirin dosing follows established guidelines when used in combination with this compound:

  • With PEG-IFN-α2a:

    • Genotypes 1, 4: 1000 mg/day (<75 kg) or 1200 mg/day (≥75 kg) in divided doses
    • Genotypes 2, 3: 800 mg/day in divided doses [5] [6]
  • With PEG-IFN-α2b:

    • Weight-based dosing: <66 kg: 400 mg AM/400 mg PM; 66-80 kg: 400 mg AM/600 mg PM; 81-105 kg: 600 mg AM/600 mg PM; >105 kg: 600 mg AM/800 mg PM [5]
Dose Modification Guidelines

Dose adjustments may be required based on adverse events or laboratory abnormalities:

  • Hemoglobin monitoring: Reduce ribavirin dose for hemoglobin <10 g/dL in patients without cardiac disease, or for decreases >2 g/dL in any 4-week period in patients with stable cardiac disease. Discontinue therapy if hemoglobin <8.5 g/dL. [5]

  • Renal impairment:

    • Ribavirin capsules/oral solution are contraindicated when CrCl <50 mL/min
    • Ribavirin tablets require dose adjustment: CrCl 30-50 mL/min: alternate 200 mg and 400 mg every other day; CrCl <30 mL/min: 200 mg daily [5]
  • Discontinuation criteria: Consider discontinuation if no ≥2 log10 HCV RNA drop at week 12 or detectable HCV RNA at week 24, regardless of genotype. [5]

Experimental Protocols and Methodologies

Virologic Response Assessment Protocol

Standardized virologic monitoring is essential for evaluating treatment response and guiding therapy duration in this compound clinical trials:

  • HCV RNA Quantification: Use sensitive real-time PCR assays with lower limit of quantification (LLOQ) ≤25 IU/mL and lower limit of detection (LLOD) ≤10 IU/mL. Perform testing at baseline, weeks 4, 12, 24, end of treatment, and 12/24 weeks post-treatment. [7]

  • Response Definitions:

    • Rapid Virologic Response (RVR): HCV RNA :="" (etr):="" (svr12="" complete="" end="" stopping="" sustained="" ,="" -="" 12="" 24="" 24.="" 4="" <2="" [3]="" [7]="" [color="#4285F4" [fontname="Arial" [label="Consider Discontinuation" [shape="rectangle," ]="" ```dot="" arrowsize="0.8]" at="" bgcolor="#F1F3F4" color="#5F6368" continue_tx="" decline="" detectable="" digraph="" discontinue="" early="" edge="" end="" eot="" evr_no="" evr_yes="" fillcolor="#EA4335" fontcolor="#FFFFFF" fontname="Arial" fontsize="10," g="" graph="" hcv="" if="" log10="" node="" of="" or="" post-treatment="" rankdir="TB" response="" rna="" rules<="" strong="">:="" rvr_no="" rvr_yes="" start="" svr="" svr24):="" therapy="" treatment="" virologic="" w12="" w4="" week="" weeks="" {=""> W4 W4 -> RVR_yes [label=" Genotype 2/3\nIFN-free regimen"] W4 -> RVR_no [label=" Genotype 2/3\nIFN-free regimen"] RVR_no -> W12 [label=" Add PEG-IFN\n(Week 6)"] RVR_yes -> Continue_Tx W12 -> EVR_yes W12 -> EVR_no EVR_yes -> Continue_Tx EVR_no -> Discontinue [label=" <2 log10 drop\nin HCV RNA"] Continue_Tx -> EOT EOT -> SVR }

References

Alisporivir concentration mitochondrial toxicity threshold

Author: Smolecule Technical Support Team. Date: February 2026

Documented Concentrations of Alisporivir

The tables below summarize the concentrations of this compound used in recent in vivo and in vitro studies, where it demonstrated therapeutic efficacy without reported mitochondrial toxicity.

Table 1: In Vivo (Animal Model) Concentrations

Model / Organism Indication Effective Dose Administration Route & Duration Key Positive Outcomes Source
Diabetic C57BL/6NCrl mice Diabetes Mellitus 2.5 mg/kg/day [1] [2] Intraperitoneal (i.p.), 20-21 days Improved glucose tolerance; Restored mitochondrial ultrastructure & function in skeletal and cardiac muscle [1] [2]

Table 2: In Vitro (Cell Culture) Concentrations

Cell Type Condition Effective Concentration Exposure Time Key Positive Outcomes Source
Primary Mouse Lung Endothelial Cells Hyperglycemia 5 µM [3] [4] 24 hours Increased cell viability; Restored mitochondrial membrane potential; Normalized MPT pore opening [3] [4]

Experimental Protocols for Assessing Mitochondrial Toxicity

To empirically determine the toxicity threshold of this compound in your specific model system, you can employ the following established assays.

Protocol 1: Glu/Gal Assay for Mitochondrial Impairment

This assay detects compounds that specifically target mitochondrial function by comparing cytotoxicity in glucose-rich versus galactose-rich media [5] [6].

  • Principle: In high-glucose media, cells generate energy via glycolysis, which can mask mitochondrial damage. Replacing glucose with galactose forces cells to rely on mitochondrial oxidative phosphorylation, making them more sensitive to mitochondrial toxicants [5].
  • Key Reagents & Cell Lines:
    • Cell Lines: HepG2 (human liver carcinoma) or U-87 MG (human glioblastoma) are commonly used. Other cell lines can be adapted [5].
    • Media:
      • Glucose Media: Standard high-glucose culture medium.
      • Galactose Media: Medium where glucose is replaced with 10 mM galactose and 1 mM pyruvate [5].
  • Procedure Overview:
    • Seed cells in both glucose and galactose media.
    • Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.
    • Measure cell viability using a standard assay (e.g., MTT, ATP content).
    • Calculate the IC₅₀ (half-maximal inhibitory concentration) in both media.
  • Data Interpretation: A compound is considered a mitochondrial toxicant if the IC₅₀ in galactose media is at least 3-fold lower than the IC₅₀ in glucose media [5]. For this compound, you would be looking for the concentration at which this threshold is crossed.
Protocol 2: Mitochondrial Membrane Potential (MMP) Assay

This assay directly measures the health of the mitochondrial electrochemical gradient, which is critical for energy production and is disrupted during MPT pore opening [6].

  • Principle: Use fluorescent dyes like JC-10 or rhodamine 123 that accumulate in mitochondria in a membrane potential-dependent manner. A loss of MMP results in a decrease in fluorescence intensity [3] [6].
  • Procedure Overview:
    • Treat cells with this compound at various concentrations.
    • Load cells with the fluorescent dye (e.g., 2.5 µg/ml rhodamine 123 for 30 min at 37°C) [3].
    • Wash cells and measure fluorescence via fluorescence microscopy or a plate reader.
    • Include a positive control, such as the uncoupler FCCP, which collapses the MMP [6].
  • Data Interpretation: A concentration-dependent decrease in fluorescence signal indicates a loss of MMP, pinpointing the threshold of this compound-induced mitochondrial dysfunction [3].

Experimental Workflow Diagram

The following diagram outlines the logical workflow for determining the mitochondrial toxicity threshold of a compound like this compound, integrating the protocols described above.

Frequently Asked Questions

Q1: At what concentration does this compound itself become toxic to mitochondria? The searched literature did not report a specific toxic concentration for this compound. In the studies cited, it was used at 2.5 mg/kg/day in mice and 5 µM in primary cell cultures to alleviate pre-existing mitochondrial dysfunction caused by diabetes or hyperglycemia, without inducing toxicity itself [1] [3] [2]. The toxic threshold is model-dependent and must be determined empirically using the protocols above.

Q2: The Glu/Gal assay did not show toxicity for my compound. Does this rule out all mitochondrial toxicity? Not necessarily. The Glu/Gal assay is excellent for detecting inhibitors of oxidative phosphorylation. However, it may not detect all forms of mitochondrial damage, such as some that occur through mechanisms like the MPT pore. Using the MMP assay in conjunction with the Glu/Gal assay provides a more comprehensive safety profile [6].

Q3: What is a reliable positive control for these assays?

  • For the Glu/Gal assay: Papaverine is a classic mitochondrial toxicant that shows a clear differential IC₅₀ between galactose and glucose media [5].
  • For the MMP assay: FCCP (an uncoupler of oxidative phosphorylation) is a standard positive control that rapidly collapses the mitochondrial membrane potential [6].

References

Alisporivir hyperbilirubinemia management clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Clinical Presentation

Alisporivir-induced hyperbilirubinemia results from the concurrent inhibition of key hepatocyte transporters [1]:

  • OATP (Organic Anion Transporting Polypeptide) transporters: Inhibition impairs bilirubin uptake into hepatocytes, leading to an indirect increase in bilirubin.
  • MRP2 (Multidrug Resistance-associated Protein 2) transporter: Inhibition reduces the excretion of bilirubin from hepatocytes into the bile, causing a direct increase in bilirubin.

This mechanism is distinct from hepatotoxicity. In clinical trials, ALT activity normalized faster in this compound-containing arms than in control arms, and the hyperbilirubinemia was not correlated with liver damage [1]. The following diagram illustrates this mechanism.

G A Bloodstream (Unconjugated Bilirubin) C Hepatocyte A->C Normal Path B OATP Transporter (Inhibited by this compound) A->B Uptake E Bile Canaliculus C->E Normal Path D MRP2 Transporter (Inhibited by this compound) C->D Excretion F Bile E->F B->C Blocked D->E Blocked

Incidence and Management in Clinical Trials

The table below summarizes the incidence and characteristics of hyperbilirubinemia observed in key this compound clinical trials.

Clinical Trial (Phase) Patient Population This compound Dosing Regimen Hyperbilirubinemia Incidence & Severity Management & Outcome
Phase II (ESSENTIAL) [2] Treatment-naïve, GT1 600 mg / 800 mg QD or 400 mg BID + PEG-IFN/RBV Not specified Transient and reversible; associated with initial loading dose
Phase IIb (FUNDAMENTAL) [1] GT1 non-responders/relapsers 400 mg BID + PEG-IFN/RBV 19% (across all ALV arms) Well-tolerated; low discontinuation rates
Multiple Phase II Studies [1] 639 patients across studies Various doses 2.5% (16/639) had significant hyperbilirubinemia (>5x ULN) Not associated with liver damage; ALT normalized faster in ALV arms
Phase I [3] HIV/HCV co-infected 1200 mg BID (monotherapy) Led to discontinuation in a few patients Transient

Troubleshooting Guide for Clinical Development

For researchers designing clinical trials, the following points are critical for monitoring and managing this adverse event.

  • Differentiate from Hepatotoxicity: Monitor ALT and AST levels concurrently with bilirubin. A key differentiator is that this compound-induced hyperbilirubinemia occurs without a concomitant rise in liver transaminases [3] [1].
  • Monitor for Transience: This hyperbilirubinemia is typically transient and reversible. Bilirubin levels typically peak after the initial loading dose and often decrease with continued treatment or return to baseline after treatment cessation [3] [1] [2].
  • Consider Ribavirin Interaction: Be aware that ribavirin-induced hemolysis can contribute to increased bilirubin levels. The hyperbilirubinemia observed in trials was likely a compound effect of this compound (transporter inhibition) and ribavirin (increased bilirubin load from hemolysis) [1].
  • No Dosage Adjustment from Toxicity: Evidence does not suggest that hyperbilirubinemia alone, in the absence of elevated transaminases, necessitates dose modification due to liver injury [1].

Frequently Asked Questions (FAQs)

Q1: Is hyperbilirubinemia during this compound treatment a sign of liver injury? A1: No. Clinical data indicates that this specific hyperbilirubinemia is mechanistically unrelated to hepatotoxicity. It results from the inhibition of bilirubin transporters (OATP and MRP2), and liver transaminase (ALT) levels typically normalize despite the elevated bilirubin [3] [1].

Q2: Were there any serious safety events that halted the clinical development of this compound? A2: Yes. While hyperbilirubinemia was manageable, the US FDA placed the this compound program on a full clinical hold in April 2012 due to a cluster of acute pancreatitis cases, one of which was fatal. This event occurred in a trial group receiving this compound-based triple therapy, leading to the discontinuation of the clinical program [1].

Q3: Does hyperbilirubinemia lead to high discontinuation rates in clinical trials? A3: No. According to pooled data from phase II studies, discontinuation rates due to adverse events were low and similar between this compound-containing arms and control arms. Despite the frequency of hyperbilirubinemia, it did not lead to widespread treatment discontinuation [1] [2].

References

optimizing Alisporivir dihydroartemisinin synergistic ratio

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Synergy Data Summary

The following table summarizes key quantitative findings from a recent study on Alisporivir and its interaction with artemisinin-resistant malaria parasites [1] [2].

Parameter Value / Finding Significance / Context
This compound Kd for PfCyclophilin 19B 354.3 nM [2] High-affinity binding to the identified parasite target [2].
This compound Ri (PfKelch13R539T) 1.15 ± 0.04 [1] [2] Low Resistance Index (Ri) indicates potency against artemisinin-resistant strains. Ri = IC₅₀(resistant) / IC₅₀(sensitive) [1].
Ring Survival (0-3h RSA) with this compound Significant decrease [1] [2] Effectively kills artemisinin-resistant ring-stage parasites [1].
Interaction with DHA Synergistic [1] [2] This compound increases the efficacy of DHA [2].

Experimental Protocols & Troubleshooting

Here are detailed methodologies and common issues for key experiments, presented in a FAQ format.

In Vitro Ring-Stage Survival Assay (RSA)
  • Q: What is the purpose of this assay? A: The RSA measures the ability of early ring-stage parasites (0-3 hours post-invasion) to survive drug exposure. It is a key method for quantifying resistance to artemisinin and for testing the activity of new drugs like this compound against these resistant forms [1] [2].

  • Q: What is the detailed protocol?

    • Synchronize a culture of artemisinin-resistant P. falciparum (e.g., PfKelch13R539T) to obtain a highly synchronized population of early ring-stage parasites (0-3 hours old) [1] [2].
    • Expose the synchronized parasites to a pharmacologically relevant concentration of This compound (e.g., near its IC₅₀) and/or DHA for 6 hours.
    • Wash the drugs away thoroughly to terminate the exposure.
    • Return the cultures to the incubator and allow them to grow for a further 66 hours (total 72 hours from the start of the assay).
    • Assess parasite survival by preparing blood smears and counting the number of parasites per 10,000 red blood cells, or by using a more high-throughput method like SYBR Green I-based fluorescence.
    • Calculate the percentage of surviving parasites in the drug-treated cultures compared to the untreated control cultures.
  • Q: We see high variability in survival rates. What could be wrong? A: The most critical factor is parasite synchronization. Even a small contamination with more mature stages can lead to artificially low survival rates, as these stages are more susceptible to drugs. Ensure your synchronization process is highly efficient and confirm the stage purity with Giemsa-stained smears before starting the assay.

Drug Combination Synergy Assay
  • Q: How can I formally demonstrate synergy between this compound and DHA? A: This requires testing a range of concentrations for each drug alone and in combination to calculate a Combination Index (CI) using software like CompuSyn.

  • Q: What is the step-by-step method?

    • Plate Setup: In a 96-well plate, serially dilute both this compound and DHA alone to establish individual dose-response curves. For the combination, use a fixed-ratio design (e.g., based on their respective IC₅₀ values).
    • Add Parasites: Add an asynchronous culture of parasites (at a standardized parasitemia and hematocrit) to each well.
    • Incubate: Incubate the plate for 72 hours under standard culture conditions.
    • Measure Viability: After incubation, measure parasite viability using a method like the hypoxanthine incorporation assay or the SYBR Green I method.
    • Data Analysis: Input the dose-response data into synergy analysis software. A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
  • Q: Our combination data is inconclusive. What should we check? A: First, verify that the individual dose-response curves for each drug are clean and yield a reliable IC₅₀. If the solo drug data is noisy, the combination analysis will be unreliable. Second, ensure the fixed ratio used for the combination is sensible; testing a ratio where one drug is overwhelmingly potent can mask a synergistic effect.

Experimental Workflow & Mechanism of Action

The diagrams below illustrate the experimental journey and the proposed molecular mechanism for the drug synergy, generated using Graphviz per your specifications.

Mechanism of this compound and DHA Synergy

This diagram illustrates the proposed molecular mechanism by which this compound and DHA work together against artemisinin-resistant P. falciparum [1] [2] [3].

mechanism Resist Artemisinin-Resistant P. falciparum PfCyp19B Overexpression of PfCyclophilin 19B Resist->PfCyp19B This compound This compound PfCyp19B->this compound Target for Bind High-Affinity Binding (Kd = 354.3 nM) This compound->Bind DHA Dihydroartemisinin (DHA) AMPK AMPK Pathway Activation DHA->AMPK Proposed Path [3] Inhib Inhibition of Target & Potential Disruption Bind->Inhib Death Synergistic Parasite Death (Reduced Ring Survival) Inhib->Death Primary Path Inhib->Death Combined Effect mTORC1 mTORC1 Signaling Inhibition AMPK->mTORC1 mTORC1->Death Contributing Path

In Vitro Combination Study Workflow

This flowchart outlines the key experimental steps for evaluating the this compound and DHA combination, from culture to data analysis [1] [2].

workflow Start Start: Culture Resistant P. falciparum Sync Synchronize to Ring Stage Start->Sync Plate Plate for Assays Sync->Plate Treat Drug Treatment Plate->Treat RSA RSA: 6hr exposure → Wash → 66hr growth Treat->RSA For Ring Survival Synergy Synergy: 72hr continuous exposure (fixed-ratio) Treat->Synergy For Synergy Incubate Incubate Measure Measure Parasite Viability Analyze Analyze Data (e.g., Calculate CI) Measure->Analyze RSA->Measure Synergy->Measure

The provided data and protocols offer a strong starting point. A key next step would be to perform isobologram analysis or calculate the Combination Index (CI) to determine the optimal synergistic ratio for your specific parasite lines and conditions.

References

Alisporivir dose-dependent oxygen consumption suppression

Author: Smolecule Technical Support Team. Date: February 2026

Alisporivir & Oxygen Consumption: Key Findings

The core issue you may encounter is a dose-dependent suppression of mitochondrial oxygen consumption. The following table summarizes the critical experimental observations from studies on rat skeletal muscle mitochondria [1].

This compound Concentration Effect on Oxygen Consumption Effect on Membrane Potential (ΔΨm) Postulated Primary Mechanism
1 μM No significant effect on oxidative phosphorylation parameters [1]. No significant effect reported [1]. Increased calcium capacity via MPT pore inhibition [1].
5 μM Suppression of oxygen consumption, more pronounced than with Cyclosporin A (CsA) [1]. Decrease in membrane potential [1]. Inhibition of electron transport in the respiratory chain due to restricted mobility of coenzyme Q (CoQ), linked to reduced membrane fluidity [1].

The mechanism behind this suppression is distinct from its intended action on the Mitochondrial Permeability Transition (MPT) pore. At high concentrations (5 μM), this compound integrates into the lipid membrane, reducing its fluidity. This physically impedes the diffusion of coenzyme Q, a critical electron carrier in the respiratory chain, leading to reduced electron transport, a drop in membrane potential, and consequently, suppressed oxygen consumption [1].

Troubleshooting Guide & FAQs

Here are answers to common questions and guidance for troubleshooting this specific issue.

FAQ: Why is oxygen consumption suppressed in my mitochondrial assays when using a 5 μM dose of this compound? This is a documented, concentration-dependent effect. At 5 μM, this compound's lipophilic nature causes it to accumulate in mitochondrial membranes, reducing fluidity. This physically hinders the movement of coenzyme Q, a key component of the electron transport chain, leading to suppressed respiration [1].

Troubleshooting Steps:

  • Verify Concentration: Confirm your working concentration. If your experimental goal is MPT pore inhibition without affecting bioenergetics, consider testing a lower concentration (e.g., 1 μM), which has been shown to be effective for MPT inhibition without suppressing respiration [1].
  • Include Controls: Always include a vehicle control (e.g., DMSO/ethanol/saline mixture) to rule out solvent effects on mitochondrial function.
  • Monitor Membrane Fluidity: If possible, use techniques like fluorescence polarization with dyes such as laurdan to assess membrane fluidity in your preparations. A decrease in fluidity at 5 μM would support this mechanism [1].
  • Test a Different MPT Inhibior: Consider using another cyclophilin D inhibitor to see if the effect is specific to this compound or a class effect at high concentrations.

Experimental Protocol Summary

Below is a generalized protocol for assessing this compound's effects on mitochondrial oxygen consumption, based on methods from the literature [1] [2] [3].

Step Procedure Key Parameters & Notes
1. Mitochondrial Isolation Isolate mitochondria from tissue (e.g., skeletal muscle, heart) via differential centrifugation [2] [3]. Isolation medium: 67 mM Sucrose, 50 mM KCl, 10 mM EDTA, 0.2% BSA, 50 mM Tris/HCl (pH 7.4). Keep samples on ice [3].
2. Drug Preparation Prepare this compound stock solution in DMSO. Create final working concentrations in respiration buffer. Standard final concentrations: 1 μM and 5 μM. Include a vehicle control (e.g., 0.05% DMSO) [1].
3. Oxygen Consumption Assay Use a Clark-type oxygen electrode (e.g., Oroboros Oxygraph-2k) to measure O₂ flux in real-time [1] [3]. Parameters: Measure in states of active respiration (State 3, with ADP) and resting respiration (State 4, after ADP depletion). Calculate the Respiratory Control Index (RCI).
4. Membrane Potential (ΔΨm) Assessment Simultaneously or separately, monitor membrane potential using a fluorescent dye (e.g., Safranin O or Rhodamine 123) with a fluorometer. A collapse in ΔΨm often correlates with suppressed oxygen consumption [1].
5. Data Analysis Analyze the rates of oxygen consumption (nmol O₂/min/mg protein) and calculate RCI. Compare treated groups to vehicle control. Statistical significance is typically determined using ANOVA with post-hoc tests (e.g., Tukey's) [2].

Experimental Workflow & Mechanism

The following diagrams, created with Graphviz, illustrate the logical workflow for the experiment and the proposed mechanism of action for this compound.

G Start Start Experiment MitoIso Mitochondrial Isolation (Differential Centrifugation) Start->MitoIso DrugPrep Drug Preparation (this compound in DMSO) MitoIso->DrugPrep Assay Oxygraph Assay (Measure State 3/4 Respiration) DrugPrep->Assay Data Data Analysis (Calculate RCI, Statistics) Assay->Data AssayNote AssayNote Assay->AssayNote End Interpret Results Data->End Note Simultaneously measure membrane potential if possible

Diagram 1: Simplified experimental workflow for assessing mitochondrial oxygen consumption. RCI: Respiratory Control Index.

G A1 1 μM this compound MPT Inhibits MPT Pore (via Cyclophilin D) A1->MPT A2 5 μM this compound Mem Accumulates in Membrane Lipid Phase A2->Mem Ca Increased Calcium Capacity MPT->Ca Fluid Decreases Membrane Fluidity Mem->Fluid CoQ Restricts Coenzyme Q Mobility Fluid->CoQ ET Inhibits Electron Transport in Respiratory Chain CoQ->ET O2 Suppresses Oxygen Consumption ET->O2

Diagram 2: Proposed mechanism for the dose-dependent effects of this compound on mitochondria. Low dose (1 μM, green path) shows the desired therapeutic effect. High dose (5 μM, red path) leads to the off-target suppression of oxygen consumption.

References

Alisporivir membrane fluidity effects experimental control

Author: Smolecule Technical Support Team. Date: February 2026

Alisporivir Mechanism of Action & Experimental Models

This compound is a non-immunosuppressive cyclic peptide that acts as a potent inhibitor of cyclophilin D (CypD), a key regulator of the Mitochondrial Permeability Transition Pore (MPT pore) [1] [2] [3]. Its primary action is on mitochondrial membranes rather than the general plasma membrane.

The following table summarizes key experimental findings from recent studies:

Experimental Model Key Findings Related to this compound Dosage & Administration Citation
mdx mice (model of Duchenne Muscular Dystrophy) Reduces inflammation; improves muscle function & ultrastructure; improves mitochondrial respiration & calcium homeostasis; suppresses mitochondrial biogenesis & dynamics. 5 mg/kg/day, intraperitoneal [1]
C57BL/6NCrl mice (model of Type II Diabetes) Improves glucose tolerance; restores mitochondrial ultrastructure & function (respiration, ATP synthesis); normalizes mitochondrial dynamics; reduces oxidative stress. 2.5 mg/kg/day, intraperitoneal [3]
In vitro & clinical trials (Antiviral activity) Binds to Cyclophilin A (CypA), inhibiting the replication of viruses like HCV and HIV-1. Note: Clinical trials for HCV were halted due to toxicity concerns [2] [4]. N/A (varies by study)

Suggested Experimental Workflow

For researchers investigating this compound's cellular effects, here is a generalized workflow based on the methodologies in the cited literature.

cluster_models Model Selection (M1) cluster_treatment Treatment (M2) cluster_assays Key Assays (M3) Start Start: Define Research Objective M1 In vitro/In vivo Model Selection Start->M1 M2 Treatment with this compound M1->M2 A1 Cell Lines (e.g., Hep G2, Huh7) A2 Primary Cells (e.g., CD4+ T cells) A3 Animal Models (e.g., mdx mice, diabetic mice) M3 Functional & Molecular Assays M2->M3 B1 Dose Range Finding (Common: 2.5-5 mg/kg/day in mice) B2 Route of Administration (e.g., Intraperitoneal injection) B3 Determine Treatment Duration M4 Data Analysis & Conclusion M3->M4 C1 Mitochondrial Function (Respiration, Membrane Potential) C2 MPT Pore Opening (Calcium retention capacity) C3 Molecular Markers (CypD/CypA expression, OXPHOS proteins) C4 Cell/Vissue Phenotype (Inflammation, fiber damage, glucose tolerance)

Key Considerations for Experimental Design

Based on the available literature, here are critical factors to control for in your experiments with this compound:

  • Confirm Target Engagement: The primary documented effects are through cyclophilin inhibition. Always include assays to verify CypD/CypA binding or inhibition (e.g., changes in MPT pore sensitivity, SPR, or expression levels) to distinguish primary effects from secondary phenomena [1] [2] [3].
  • Monitor Mitochondrial Consequences: this compound has been shown to alter mitochondrial dynamics by inhibiting both fission and fusion processes. Use parameters like Mfn2 and Drp1 levels as controls to confirm the drug is acting as expected in your system [1].
  • Account for Altered Biogenesis: Be aware that this compound can suppress mitochondrial biogenesis (measured by Ppargc1a/PGC-1α expression). This downstream effect could confound other metabolic measurements if not monitored [1].
  • Note Potential Off-target Effects: While more specific than Cyclosporine A, one study notes that this compound and similar Cyp inhibitors can have off-target effects on transporter proteins. This is crucial for interpreting drug interaction or pharmacokinetic studies [2].

How to Investigate Membrane Fluidity Specifically

Since the search results did not yield direct data on this compound and membrane fluidity, I suggest the following approaches to explore this question:

  • Consult Broader Literature: The interaction of other drugs with specialized membrane domains like lipid rafts is a recognized field of study [5]. You could search specifically for papers on "cyclic peptides and membrane fluidity" or "cyclophilin inhibitors and membrane order."
  • Employ Direct Measurement Techniques: To experimentally determine if this compound affects membrane fluidity, consider using:
    • Fluorescence anisotropy with probes like DPH or TMA-DPH.
    • Laurdan generalized polarization (GP) imaging, which was mentioned in one study for a different cyclic peptide [6].
    • Electron paramagnetic resonance (EPR) spectroscopy.

References

Mechanism of Action: How Alisporivir Protects Mitochondrial Function

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism by which alisporivir mitigates mitochondrial dysfunction is through the inhibition of Cyclophilin D, a key regulator of the mPTP. The following diagram illustrates how this action preserves ETC function.

G HCV HCV CypD CypD HCV->CypD  Induces mPTP_open mPTP Opening CypD->mPTP_open  Promotes Ca_ROS Ca²⁺ Overload & ↑ROS mPTP_open->Ca_ROS ETC_dysfunction ETC Dysfunction ↓Membrane Potential ↓ATP Production Ca_ROS->ETC_dysfunction This compound This compound This compound->CypD  Inhibits mPTP_closed mPTP Closed This compound->mPTP_closed Protection Protected ETC Function Normal Respiration Normal ATP Production mPTP_closed->Protection

This preservation of mitochondrial integrity counteracts the detrimental effects of conditions like Hepatitis C virus (HCV) infection [1], diabetes [2], and Duchenne muscular dystrophy [3], which are characterized by elevated cellular stress, calcium dysregulation, and mPTP sensitization.

Experimental Evidence & Key Parameters

The protective effects of this compound on mitochondrial function, particularly in improving outcomes linked to ETC efficiency, are supported by multiple animal studies. The table below summarizes key quantitative findings.

Experimental Model Treatment Regimen Key Mitochondrial Findings Reference
Diabetic mice (High-fat diet/Streptozotocin-induced) 2.5 mg/kg/day, intraperitoneal, 21 days ↑ ADP-stimulated respiration; ↑ Respiratory Control Ratio (RCR); ↑ ATP synthase levels; ↓ Lipid peroxidation; Normalized mitochondrial ultrastructure. [2]
mdx mice (Model of Duchenne muscular dystrophy) Intraperitoneal administration (specific dose from source not provided) Improved respiration & oxidative phosphorylation; ↓ Lipid peroxidation; Suppressed MPT pore opening; Improved calcium homeostasis. [3]
Cell-based model (HCV protein-mediated dysfunction) In vitro application Prevented decrease in cell respiration; Prevented collapse of mitochondrial membrane potential; Prevented ROS overproduction and calcium overload. [1]

Detailed Experimental Protocol

Below is a detailed methodology for assessing the effects of this compound on mitochondrial respiration and ETC function, based on protocols from the cited research [2] [3].

Workflow for Isolating Mitochondria and Measuring Respiration

G Tissue Tissue Homogenize Homogenize in Ice-cold Isolation Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove debris & nuclei) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet mitochondria) Centrifuge1->Centrifuge2 Resuspend Resuspend Mitochondrial Pellet in Assay Buffer Centrifuge2->Resuspend Oxygraph High-Resolution Respirometry Resuspend->Oxygraph Data Calculate RCR & ADP/O Ratio Oxygraph->Data

Protocol Steps
  • Mitochondrial Isolation: Sacrifice the experimental animals and rapidly dissect the tissue of interest (e.g., skeletal muscle or liver). Immediately place the tissue in an ice-cold isotonic isolation buffer containing sucrose or mannitol, EDTA, and a protective protein like BSA. Mince the tissue finely and homogenize it gently using a Potter-Elvehjem homogenizer. Centrifuge the homogenate at low speed (e.g., 800 × g for 10 min at 4°C) to remove cell debris and nuclei. Then, centrifuge the resulting supernatant at high speed (e.g., 10,000 × g for 10 min at 4°C) to pellet the intact mitochondria. Carefully resuspend the final mitochondrial pellet in a suitable respiration buffer [2] [3].

  • Respiratory Measurements Using an Oxygraph: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph or Clark-type electrode) with a chamber containing respiration buffer maintained at a constant temperature (e.g., 37°C). Add the isolated mitochondrial sample to the chamber. The standard substrate-inhibitor protocol to assess different respiratory states includes:

    • State 2 (Leak Respiration): Add complex I-linked substrates (e.g., glutamate and malate).
    • State 3 (Phosphorylating Respiration): Add a known amount of ADP. The respiration rate in this state reflects the capacity for ATP synthesis.
    • State 4 (Non-Phosphorylating Respiration): After the ADP is depleted, the respiration rate returns to a resting state.
    • Uncoupling: Add a uncoupler like FCCP to measure the maximum electron transport capacity (ETS capacity) [2] [3].
  • Data Analysis: Calculate key parameters:

    • Respiratory Control Ratio (RCR): The ratio of State 3 respiration to State 4 respiration (RCR = State 3/State 4). A higher RCR indicates tightly coupled mitochondria with good functional integrity. This compound treatment in diabetic mice restored a decreased RCR towards control values [2].
    • ADP/O Ratio: The moles of ADP phosphorylated per atom of oxygen consumed. This reflects the efficiency of oxidative phosphorylation. This compound was shown to restore the ADP/O ratio in diabetic models [2].

Troubleshooting Common Experimental Issues

  • Issue: High Background ROS in Controls

    • Solution: Ensure all buffers are fresh and chelators like EDTA are included to sequester metal ions that can catalyze ROS production. Confirm that the isolation procedure is performed quickly and on ice to minimize oxidative damage during preparation [2] [4].
  • Issue: Low Respiratory Control Ratio (RCR)

    • Solution: A low RCR suggests damaged or uncoupled mitochondria. Optimize the homogenization intensity to be gentle enough to avoid damaging mitochondria but efficient enough to break cells open. Verify the concentration and quality of ADP used in the assay. Ensure the mitochondrial preparation is used immediately after isolation [2] [5].
  • Issue: Inconsistent this compound Effects

    • Solution: Confirm the solubility and storage conditions of this compound according to manufacturer specifications. Use appropriate vehicle controls (e.g., DMSO) and ensure the final concentration of the vehicle does not itself affect mitochondrial function. Consider performing a dose-response curve to establish the optimal effective concentration for your specific model [2] [3] [1].

References

Alisporivir coenzyme Q mobility limitation mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Coenzyme Q Mobility Limitation

The following table summarizes the key findings on how Alisporivir affects coenzyme Q and mitochondrial electron transport.

Aspect Description
Primary Finding This compound suppresses electron transport in the mitochondrial respiratory chain [1].
Proposed Mechanism Inhibition of electron transport occurs "due to limited mobility of coenzyme Q" [1].
Root Cause The lipophilic nature of this compound causes it to accumulate in the lipid phase of mitochondrial membranes, decreasing membrane fluidity [1].
Experimental Evidence Demonstrated in experiments on rat skeletal muscle mitochondria [1]. This compound was more potent than Cyclosporin A at a 5 µM concentration [1].

Experimental Evidence and Protocol Insights

The key evidence comes from a 2022 study that investigated the effect of this compound on the bioenergetics of rat skeletal muscle mitochondria [1]. Here are the relevant methodological details:

  • Experimental Model: Isolated rat skeletal muscle mitochondria [1].
  • Treatment Concentrations: The study used two concentrations. At 1 µM, this compound increased calcium capacity but did not affect oxidative phosphorylation. The effects on electron transport were observed at a higher concentration of 5 µM [1].
  • Key Measurements:
    • Oxygen Consumption Rate (OCR): Measured to assess mitochondrial respiration. A suppression of OCR was noted at 5 µM [1].
    • Membrane Potential (ΔΨm): A decrease was observed, consistent with impaired electron transport [1].
    • Membrane Fluidity: Assessed using laurdan generalized polarization in liposomes and mitochondrial membranes. This compound decreased overall membrane fluidity [1].
  • Structural Analysis: NMR spectroscopy and molecular dynamics simulation showed no significant structural differences between this compound and Cyclosporin A, suggesting the stronger effect is due to other physicochemical properties [1].

Mechanism Workflow

The diagram below illustrates the sequence of events leading to the limitation of coenzyme Q mobility, based on the proposed mechanism.

Start This compound A Accumulates in Lipid Membrane Start->A B Decreases Membrane Fluidity A->B C Limits Mobility of Coenzyme Q (CoQ) B->C D Inhibits Electron Transport in Respiratory Chain C->D E Suppresses Oxygen Consumption D->E F Decreases Membrane Potential (ΔΨm) D->F

Key Considerations for Your Research

When designing experiments with this compound, please consider the following:

  • Concentration-Dependent Effects: The inhibition of electron transport is a high-concentration effect (5 µM), distinct from its primary therapeutic action of inhibiting Cyclophilin D at lower concentrations [1]. Your experimental results will heavily depend on the dosage used.
  • Membrane Fluidity as a Factor: This mechanism highlights that a drug's effect can stem from non-specific interactions with the membrane environment, not just specific protein binding. This is a crucial variable in cell-based versus cell-free assays.
  • Comparative Potency: Be aware that this compound demonstrated a more pronounced suppressive effect on mitochondrial bioenergetics compared to its analog, Cyclosporin A, under the same conditions [1].

References

Alisporivir calcineurin binding avoidance structural basis

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis for Calcineurin Binding Avoidance

The table below summarizes the key structural differences between Cyclosporin A (CsA) and Alisporivir (Debio 025) that underlie this compound's non-immunosuppressive nature.

Feature Cyclosporin A (CsA) - Immunosuppressive This compound (Debio 025) - Non-immunosuppressive Functional Consequence
Residue at Position 3 Sarcosine (SAR) [1] N-methyl-D-alanine (DAM) [1] Contributes to conformational flexibility and high-affinity CypA binding without enabling CaN interaction [1].
Residue at Position 4 N-methyl-L-leucine (MLE) [2] N-ethyl-L-valine (NEV) [2] [1] The N-ethyl group creates steric hindrance, physically blocking interaction with calcineurin's hydrophobic cavity [2] [1].
CypA Binding Binds Cyclophilin A (CypA) with high affinity (K_d ~11 nM) [1]. Binds CypA with similar or slightly better affinity (K_d ~7-8 nM); slower dissociation rate (k_off ~2.4 × 10⁻⁴ s⁻¹) than CsA (k_off ~27 × 10⁻⁴ s⁻¹) [1]. Underlies potent anti-HCV properties. The more stable complex is still incapable of recruiting CaN [2] [1].
Calcineurin (CaN) Interaction The CypA-CsA complex binds to and inhibits calcineurin phosphatase activity [1]. The CypA-Alisporivir complex cannot bind or inhibit calcineurin [2] [1]. Loss of immunosuppressive activity; T-cell activation via the NFAT pathway remains intact [1].

Experimental Evidence & Protocols

The following experiments are key to validating the mechanism of action and non-immunosuppressive character of this compound.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to Measure Ternary Complex Formation

This experiment directly tests whether the CypA-drug complex can bind to calcineurin.

  • Objective: To demonstrate the absence of a ternary complex between Cyclophilin A (CypA), this compound, and Calcineurin (CaN).
  • Detailed Protocol:
    • Immobilization: Purified calcineurin is immobilized on a CMS sensor chip.
    • Complex Formation: Pre-form the complex by incubating CypA with either CsA or this compound.
    • Injection and Measurement: Inject the pre-formed CypA-drug complexes over the calcineurin-coated chip surface.
    • Data Analysis: Analyze the sensorgrams for binding response. A response upon injection of the CypA-CsA complex confirms ternary complex formation. The absence of a binding response upon injection of the CypA-Alisporivir complex provides direct evidence for its inability to bind calcineurin [2].
  • Troubleshooting: Ensure the pre-formed CypA-drug complex is stable and at a sufficient concentration. Running a CypA-only control is essential to rule out direct CypA-CaN binding.
T-Cell Activation Assay

This is a functional cellular assay to confirm the lack of immunosuppressive activity.

  • Objective: To show that this compound does not inhibit T-cell activation and cytokine production.
  • Detailed Protocol:
    • Isolate PBMCs: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
    • Stimulate and Treat: Stimulate T-cells using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) in the presence of a titration of CsA, this compound, or a vehicle control (DMSO).
    • Measure Readout: After 48-72 hours, measure a key readout of T-cell activation:
      • Viability: Use a luminescence-based assay (e.g., CellTiter-Glo).
      • Proliferation: Use a fluorescence-based assay (e.g., CFSE dilution analyzed by flow cytometry).
      • Cytokine Production: Quantify IL-2 in the supernatant using an ELISA kit [3] [4].
  • Troubleshooting: Optimize the stimulant concentration and cell density to ensure a robust but not saturated activation signal. CsA should serve as a positive control for suppression.

FAQs & Troubleshooting Guide

Question / Issue Possible Cause & Solution

| In our SPR assay, we see weak, non-specific binding of the CypA-Alisporivir complex to calcineurin. | Cause: Non-specific protein-protein interactions. Solution: Include a running buffer with a non-ionic detergent (e.g., 0.05% Tween-20) and increase the salt concentration (e.g., 150-300 mM NaCl) to reduce non-specific binding. | | Our T-cell activation assay shows high variability in the IL-2 readout. | Cause: Donor-to-donor variability in PBMC responsiveness. Solution: Use PBMCs from at least 3 different donors for biological replicates. Pre-test donor responsiveness to the chosen stimulant and normalize the data to the vehicle control for each donor. | | Does this compound have any effect on the immune system? | Yes. Unlike CsA, which suppresses it, this compound can stimulate antigen presentation. It increases MHC-I surface expression on hepatoma cells, leading to enhanced activation of antigen-specific CD8+ T cells by up to 40% [3] [4]. This may contribute to its antiviral efficacy. | | Why is this compound a more potent antiviral than CsA despite similar CypA affinity? | The slower dissociation rate (k_off) of this compound from CypA results in a more stable complex in the cellular environment. This prolonged inhibition of CypA is thought to underlie its increased potency against viruses like HCV [1]. |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways that differentiate CsA and this compound.

G Cyclosporin A Immunosuppressive Pathway cluster_CsA_Action CsA Action TCellActivation T-Cell Receptor Activation CalciumInflux Calcium Influx TCellActivation->CalciumInflux Calmodulin Calmodulin (CaM) CalciumInflux->Calmodulin CaN Calcineurin (CaN) Calmodulin->CaN Activates NFAT_phos NFAT (Phosphorylated) Cytosolic CaN->NFAT_phos Dephosphorylates NFAT_dePhos NFAT (Dephosphorylated) NFAT_phos->NFAT_dePhos NFAT_nuclear NFAT Nuclear Translocation NFAT_dePhos->NFAT_nuclear IL2_Gene IL-2 Gene Expression (T-Cell Proliferation) NFAT_nuclear->IL2_Gene CypA Cyclophilin A (CypA) CypA->CaN CsA Complex Binds & Inhibits CsA Cyclosporin A (CsA) CsA->CypA Binds

G This compound Non-Immunosuppressive Action cluster_ALV_Action This compound Action TCellActivation T-Cell Receptor Activation CalciumInflux Calcium Influx TCellActivation->CalciumInflux Calmodulin Calmodulin (CaM) CalciumInflux->Calmodulin CaN Calcineurin (CaN) Calmodulin->CaN Activates NFAT_phos NFAT (Phosphorylated) Cytosolic CaN->NFAT_phos Dephosphorylates NFAT_dePhos NFAT (Dephosphorylated) NFAT_phos->NFAT_dePhos NFAT_nuclear NFAT Nuclear Translocation NFAT_dePhos->NFAT_nuclear IL2_Gene IL-2 Gene Expression (T-Cell Proliferation) NFAT_nuclear->IL2_Gene CypA Cyclophilin A (CypA) CypA->CaN No Binding (No Inhibition) ALV This compound (ALV) ALV->CypA Binds MHC_Upreg MHC-I Upregulation ALV->MHC_Upreg CD8_Activation Enhanced CD8+ T-cell Activation MHC_Upreg->CD8_Activation

References

Alisporivir vs cyclosporin A immunosuppressive activity

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Immunosuppressive Activity

The core difference lies in their ability to form an immunosuppressive complex with calcineurin (CaN). The following diagram illustrates this key divergence in their mechanisms of action.

The divergence stems from atomic-level structural differences [1]. In CsA, the N-methyl-l-leucine at position 4 creates a surface that readily interacts with calcineurin. In Alisporivir, this residue is replaced by the bulkier N-ethyl-l-valine (NEV). The ethyl group in NEV sterically hinders the interaction with calcineurin, preventing the formation of the ternary complex and thus abolishing immunosuppressive activity [1].

Comparative Experimental Data Summary

The table below summarizes key comparative data from various experimental models.

Property Cyclosporin A (CsA) This compound (ALV) Experimental Context & Notes
Immunosuppressive Activity Yes No Defined by the inability to inhibit calcineurin and subsequent NF-AT signaling [1].
Binding Affinity (Kd) to CypA ~11 nM [1] ~7-8 nM [1] Measured by NMR/SPR. ALV has a slightly higher affinity and a 10x slower dissociation rate (k~off~) from CypA [1].
Antiviral EC~50~ (Coronavirus) Low micromolar range [2] [3] Low micromolar range [2] [3] In vitro assays using HCoV-229E, SARS-CoV, etc. Both show broad-spectrum antiviral activity [2].
Effect on Mitochondrial Ca^2+^ Capacity Increased at 1μM [4] Increased at 1μM [4] Isolated rat muscle mitochondria. Both inhibit the Mitochondrial Permeability Transition Pore (MPTP).
Effect on Mitochondrial Respiration Suppressed at 5μM [4] Suppressed at 5μM (more pronounced) [4] Isolated mitochondria. Effect linked to reduced membrane fluidity and impaired coenzyme Q mobility [4].
Clinical Safety (Key Events) Nephrotoxicity, Hypertension [5] Hyperbilirubinemia, Acute Pancreatitis [6] CsA: Frequent AEs in uveitis patients [5]. ALV: Clinical hold due to pancreatitis cases [6].

Key Experimental Protocols

To contextualize the data in the table, here are the methodologies behind some key findings.

  • 1. X-ray Crystallography for Structural Analysis [1]

    • Purpose: To determine the atomic-level structure of this compound bound to human Cyclophilin A (CypA) and explain its non-immunosuppressive nature.
    • Procedure:
      • Protein Production: The human CypA gene is cloned and expressed in E. coli, and the protein is purified using nickel-affinity chromatography.
      • Crystallization: The purified CypA is complexed with this compound, and the complex is crystallized.
      • Data Collection & Refinement: X-ray diffraction data is collected at a synchrotron source. The structure is solved and refined to a high resolution (e.g., 1.5 Å).
    • Key Insight: This protocol directly revealed the conformation of the N-ethyl-l-valine residue at position 4, providing structural evidence for the lack of calcineurin binding [1].
  • 2. In Vitro Antiviral Activity Assay [2] [3]

    • Purpose: To evaluate the efficacy of CsA and ALV in inhibiting coronavirus replication.
    • Procedure:
      • Cell Culture: Human hepatoma cells (e.g., Huh-7.5) are infected with a coronavirus (e.g., HCoV-229E).
      • Compound Treatment: Infected cells are treated with a range of concentrations of CsA, ALV, or other derivatives.
      • Viral Replication Quantification: At set time points (e.g., 18 and 48 hours post-infection), replication is measured via a reporter system (e.g., luciferase activity) or viral RNA levels.
      • Data Analysis: The half-maximal effective concentration (EC~50~) is calculated from the dose-response curve.
  • 3. Mitochondrial Bioenergetics Assessment [4]

    • Purpose: To compare the effects of CsA and ALV on mitochondrial function.
    • Procedure:
      • Mitochondria Isolation: Mitochondria are isolated from rat skeletal muscle.
      • Treatment and Measurement:
        • Calcium Capacity: Mitochondria are exposed to a controlled Ca^2+^ pulse until permeability transition, measuring the total Ca^2+^ retained.
        • Respiration: Oxygen consumption rates are measured using a Clark electrode to assess oxidative phosphorylation.
        • Membrane Fluidity: The generalized polarization of a fluorescent dye (laurdan) is used to assess changes in membrane lipid order.
    • Key Insight: This protocol showed that at higher concentrations (5μM), both compounds can suppress respiration, likely by integrating into and rigidifying the mitochondrial membrane [4].

Clinical and Therapeutic Implications

The mechanistic differences translate into distinct clinical profiles:

  • Cyclosporin A: Its potent immunosuppressive action is a double-edged sword. While effective in preventing organ transplant rejection and treating autoimmune conditions like uveitis, it carries significant risks of nephrotoxicity (57% in one study) and hypertension (21%), requiring careful therapeutic monitoring [5].
  • This compound: Developed to harness the cyclophilin-inhibiting benefits of CsA without immunosuppression. It demonstrated potent, broad-spectrum antiviral activity in clinical trials for Hepatitis C, including in interferon-free regimens [6]. However, its development was put on clinical hold due to cases of acute pancreatitis [6]. Its non-immunosuppressive nature makes it a candidate for other cyclophilin-related conditions, such as Duchenne muscular dystrophy models [1].

Conclusion and Key Takeaways

  • For immunosuppression (e.g., transplant research, autoimmune models), Cyclosporin A is the relevant compound, with its well-defined mechanism and associated toxicities.
  • For studying cyclophilin function in virology, mitochondrial biology, or other areas where immunosuppression is a confounder, This compound is a superior experimental tool due to its high affinity for cyclophilins and lack of calcineurin inhibition.

References

Alisporivir cyclosporin A mitochondrial effects comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cyclosporin A vs. Alisporivir: Core Comparison

Feature Cyclosporin A (CsA) This compound (Ali)
Primary Molecular Target Cyclophilin D (CypD) [1] [2] [3] Cyclophilin D (CypD) [1] [4] [3]
MPT Pore Inhibition Effective inhibitor; protects mitochondria from Ca²⁺-induced swelling and cell death [2] [3] Effective inhibitor; reduces MPT pore opening, improves mitochondrial calcium handling [1] [5] [3]
Immunosuppressive Activity Yes; inhibits calcineurin, leading to T-cell suppression [1] [2] No; non-immunosuppressive analogue [1] [4] [5]
Key Therapeutic Benefit Neuroprotection in models like traumatic brain injury and hypoglycemic coma [2] [6] Improves muscle function in Duchenne Muscular Dystrophy (DMD) models; shows promise in alleviating mitochondrial dysfunction in diabetes models [1] [5] [3]
Impact on Mitochondrial Bioenergetics At high concentrations (e.g., 5 µM), can suppress oxygen consumption and membrane potential, partly due to inhibition of electron transport and reduced membrane fluidity [4] Similar to CsA at high concentrations; 5 µM can suppress respiration and membrane potential, with a potentially more pronounced effect on oxygen consumption [4]

Experimental Insights & Protocols

To help you contextualize the data, here is an overview of key experimental approaches used to compare these compounds and their effects on mitochondrial signaling.

MPT_Pore_Opening MPT Pore Opening Trigger (High Ca²⁺, Oxidative Stress) CypD_Activation Cyclophilin D (CypD) Activation & Translocation MPT_Pore_Opening->CypD_Activation Pore_Formation Pore Channel Formation (e.g., by ATP synthase) CypD_Activation->Pore_Formation Consequences Consequences: - Membrane Potential Collapse - Ion Homeostasis Disruption - Organelle Swelling - Release of Pro-death Factors Pore_Formation->Consequences Inhibitors Inhibitors: CsA / this compound Inhibitors->CypD_Activation Binds & Inhibits

The data in the comparison table is derived from standard experimental methodologies in mitochondrial research:

  • MPT Pore Opening Assay: Isolated mitochondria are exposed to a calcium pulse. Pore opening is measured by a large-amplitude swelling, detected by a decrease in light absorbance at 540 nm. Inhibition is tested by pre-incubating mitochondria with CsA or this compound (typically 1 µM) before the calcium challenge [1] [2] [3].
  • Calcium Capacity Assessment: Mitochondria are treated with successive, small Ca²⁺ pulses. The point at which they undergo permeability transition (indicating maximum calcium retention capacity) is measured fluorometrically using calcium-sensitive dyes like Calcium Green-5N. Higher capacity in the presence of a drug indicates better protection [1] [3].
  • Mitochondrial Respiration Analysis (Oxygraphy): Isolated mitochondria are placed in a chamber with a Clarke-type oxygen electrode. Oxygen consumption is measured in different states (basal, ADP-stimulated, etc.) to calculate the Respiratory Control Index (RCI) and ADP/O ratio, which reflect the efficiency of oxidative phosphorylation [1] [4] [5].
  • Membrane Potential (ΔΨm) Measurement: The fluorescent dye Rhodamine 123 is commonly used. Mitochondria with a high membrane potential take up less dye, resulting in lower fluorescence. A collapse in ΔΨm leads to dye release and increased fluorescence [4] [7].
  • In Vivo Animal Studies: For diseases like DMD (using mdx mice) or diabetes (using HFD/STZ-induced models), drugs are administered via intraperitoneal injection (e.g., 2.5-5 mg/kg/day for several weeks). Outcomes are assessed through functional tests, histology, and analysis of isolated mitochondria post-sacrifice [1] [5].

Key Research Implications

For researchers, the choice between these compounds depends heavily on the experimental or therapeutic goal.

  • Advantages of this compound: Its primary advantage is the separation of MPT inhibition from immunosuppression. This makes it a superior candidate for treating chronic non-immune-related diseases, such as Duchenne Muscular Dystrophy and diabetes, where long-term therapy is required without the risk of compromising the immune system [1] [5] [3].
  • Considerations for CsA: While a potent MPT inhibitor, its immunosuppressive effects and potential to disrupt mitochondrial bioenergetics at higher concentrations are significant drawbacks for non-transplant applications [1] [4]. However, it remains a vital tool for proof-of-concept studies regarding CypD and MPT pore biology.
  • Shared Bioenergetic Effects: A critical finding from recent research is that both CsA and this compound can independently suppress mitochondrial respiration and reduce membrane potential at higher concentrations (e.g., 5 µM). This effect is attributed to their lipophilic nature, which allows them to accumulate in membranes and potentially restrict the mobility of coenzyme Q, thereby impairing the electron transport chain. This suggests that some observed mitochondrial improvements in disease models may be due to a reduction in metabolic demand rather than solely direct pore inhibition [4].

References

Alisporivir NIM811 efficacy comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Alisporivir and NIM811

The table below summarizes the key characteristics and experimental efficacy data for this compound and NIM811.

Feature This compound (DEB-025) NIM811
Class Non-immunosuppressive Cyclophilin Inhibitor (Host-Targeting Antiviral) Non-immunosuppressive Cyclophilin Inhibitor (Host-Targeting Antiviral)
Origin Cyclosporine A derivative [1] Cyclosporine A derivative [2]
Immunosuppression No (calcineurin binding abolished) [1] [3] No [2]
Mechanism of Action Binds to Cyclophilin A, inhibiting its PPIase activity; disrupts viral replication complexes [1] [4]. Binds to Cyclophilin A, inhibiting its PPIase activity [4].
Antiviral Spectrum HCV (Genotypes 1-4) [1], HBV [5], Coronaviruses [6], HIV-1 [1] HCV [4], HBV [5], Coronaviruses [6]
HCV Replicon IC₅₀ Low nanomolar range (e.g., sub-100 nM) [1] Information not specified in search results
HBV In Vitro Efficacy Dose-dependent reduction of HBV DNA and HBsAg (at μg/mL concentrations) [5] Dose-dependent reduction of HBV DNA and HBsAg (at μg/mL concentrations) [5]
Coronavirus In Vitro EC₅₀ Low micromolar range (similar to CsA) [6] Low micromolar range (similar to CsA) [6]
Clinical Development Phase III (Clinical hold due to pancreatitis cases) [3] Phase I (No further development reported) [2]

| Key Clinical HCV Data | - Phase I (HIV/HCV): Mean HCV RNA reduction of -3.6 log₁₀ after 14 days [1].

  • Phase II: Viral load drop of -5.09 log₁₀ with PegIFNα [1]. | Information not available in search results |

Detailed Experimental Data and Protocols

The efficacy data in the table above is derived from specific experimental models. Here are the detailed methodologies for key experiments.

HCV Replicon Assay

This is a standard in vitro test to assess antiviral activity against HCV replication.

  • Objective: To determine the concentration of a compound that inhibits 50% of HCV replication (EC₅₀) in a cell culture system.
  • Cell Line: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon. These cells continuously replicate HCV RNA but do not produce infectious viral particles [1].
  • Protocol:
    • Replicon cells are seeded into multi-well plates.
    • After 24 hours, cells are treated with a range of concentrations of this compound, NIM811, or a control compound (e.g., DMSO).
    • The culture medium with the compounds is refreshed every 24-48 hours.
    • After 72-96 hours of incubation, total RNA is extracted from the cells.
    • HCV RNA levels are quantified using quantitative RT-PCR (Reverse Transcription Polymerase Chain Reaction).
    • Cell viability is assessed in parallel (e.g., via MTS assay) to ensure the antiviral effect is not due to cytotoxicity.
  • Data Analysis: The EC₅₀ is calculated by plotting the compound concentration against the percentage of HCV RNA inhibition. The CC₅₀ (cytotoxic concentration 50%) is also determined. The Selectivity Index (SI = CC₅₀ / EC₅₀) indicates the compound's safety window [1].
HBV Cell Culture Models

These experiments evaluate the effect of compounds on the entire HBV life cycle.

  • Objective: To measure the reduction of HBV DNA and viral antigens (HBsAg) in cell cultures.
  • Cell Lines & Systems [5]:
    • HepG2.2.15: A human hepatoma cell line stably transfected with a HBV genome, which constitutively produces complete HBV virions and subviral particles.
    • HBV-Infected HepaRG: Terminally differentiated HepaRG cells that are susceptible to HBV infection, modeling a more physiologically relevant infection.
  • Protocol:
    • Cells are treated with various concentrations of the cyclophilin inhibitors.
    • Culture supernatants are collected every few days to monitor secreted HBV DNA (via PCR) and HBsAg (via ELISA - Enzyme-Linked Immunosorbent Assay).
    • At the end of the experiment, cells are lysed to analyze intracellular HBV DNA (Southern blotting or PCR) and intracellular HBsAg.
  • Data Analysis: The levels of HBV DNA and HBsAg in treated samples are compared to those in untreated controls to determine the percentage reduction [5].

Mechanism of Action: Disrupting Viral Replication

Both this compound and NIM811 exert their antiviral effects by targeting the host protein Cyclophilin A (CypA), not the virus itself. The following diagram illustrates this shared host-targeting mechanism and its consequences for HCV replication.

G cluster_normal Normal HCV Replication cluster_inhibited Effect of Cyp Inhibitors CypA Host Cell's Cyclophilin A (CypA) NS5A Viral NS5A Protein CypA->NS5A Binds to DMV Double-Membrane Vesicle (DMV) (Viral Replication Factory) NS5A->DMV Promotes Formation Replication HCV RNA Replication DMV->Replication Enables CypInhibitor This compound / NIM811 CypInhibitor->CypA Neutralizes PPIase Activity CypInhibitor->NS5A Prevents Interaction

This host-targeting mechanism provides a high barrier to viral resistance and is effective across diverse virus genotypes and families, explaining the broad-spectrum antiviral activity observed [1] [6] [4].

Efficacy Conclusions and Development Status

  • This compound demonstrated strong efficacy in early clinical trials for HCV, both as monotherapy and in combination with standard treatments, showing particular promise in interferon-free regimens [1] [3]. However, its Phase III development was placed on full clinical hold by the FDA due to cases of acute pancreatitis [3].
  • For NIM811, comprehensive clinical efficacy data is lacking in the provided search results, as its development appears to have stalled at an earlier stage [2].

References

Alisporivir PfCyclophilin 19B binding affinity validation

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity and Antimalarial Activity

The table below summarizes the key experimental data validating the interaction between Alisporivir and PfCyclophilin 19B, and its functional consequences.

Parameter This compound Cyclosporin A (for comparison)
Binding Affinity (Kd) 354.3 nM [1] 178.9 nM [1]
Binding Energy (in silico) -5.72 [1] Information missing
Antimalarial Activity (IC₅₀, resistant strain) Potent activity against artemisinin-resistant P. falciparum (PfKelch13R539T) [1] Information missing
Resistance Index (Ri) 1.15 ± 0.04 (against PfKelch13R539T) [1] Information missing
Synergy with Artemisinin Acts synergistically with Dihydroartemisinin (DHA) [1] Potentiates the action of artemisinin [1]
Key Mechanism Targets upregulated PfCyclophilin 19B in artemisinin-resistant parasites [1] Inhibits PfCyclophilin 19A and 19B PPIase activity [1]

Experimental Protocols for Validation

The binding affinity and mechanism of action for this compound were established through the following key experimental methodologies.

Biophysical Binding Affinity Assay
  • Technique: Microscale Thermophoresis (MST) [1].
  • Workflow:
    • Protein Preparation: Recombinant PfCyclophilin 19B (rPfCyclophilin 19B) was expressed and purified using a bacterial system (pET28a vector) [1].
    • Labeling: The purified PfCyclophilin 19B protein was fluorescently labeled using a standard NanoTemper protocol [1].
    • Binding Measurement: The labeled protein concentration was kept constant while this compound concentration was varied. The mixture was loaded into standard capillaries [1].
    • Data Analysis: The interaction was measured by monitoring changes in fluorescence as a function of temperature change (thermophoresis). The dissociation constant (Kd) was calculated from the binding curve plotted between normalized fluorescence and this compound concentration [1].
Computational Validation (in silico Docking)
  • Objective: To predict and visualize the molecular interactions between this compound and the target protein [1].
  • Procedure:
    • Structure Preparation: A refined 3D structural model of PfCyclophilin 19B was used [1].
    • Docking Simulation: Molecular docking studies were performed to simulate the binding of this compound and Cyclosporin A into the binding pocket of PfCyclophilin 19B [1].
    • Interaction Analysis: The simulation analyzed parameters like binding energy and the number of hydrogen bonds formed between the drug and the protein's amino acid residues [1].
Functional Antimalarial Assays
  • Ring Survival Assay (RSA): This key assay measures the survival of early ring-stage parasites after drug exposure. It was performed on an artemisinin-resistant strain (PfKelch13R539T), showing a significant decrease in parasite survival with this compound treatment [1].
  • In Vitro Culture Assays: The half-maximal inhibitory concentration (IC₅₀) of this compound was determined against both chloroquine-resistant and artemisinin-resistant P. falciparum strains. The Resistance Index (Ri) was calculated as the ratio of the IC₅₀ of the resistant line to that of the sensitive line [1].
  • Synergy Testing: The combined effect of this compound with Dihydroartemisinin (DHA) was assessed, confirming a synergistic interaction that increased the efficacy of DHA [1].

Mechanism of Action Pathway

The following diagram illustrates the mechanism by which this compound counteracts artemisinin-resistant malaria, based on the experimental findings.

ArtemisininResistance Artemisinin Resistance (PfKelch13R539T mutation) Overexpression Overexpression of PfCyclophilin 19B ArtemisininResistance->Overexpression This compound This compound Treatment Overexpression->this compound Creates a vulnerability Binding Binds PfCyclophilin 19B (Kd = 354.3 nM) This compound->Binding Disruption Disruption of Cyclophilin Function Binding->Disruption Outcome Synergistic Effect with DHA ↓ Ring-stage Parasite Survival ↑ Efficacy against Resistant Strain Disruption->Outcome

Research Implications and Data Limitations

The data demonstrates that This compound has a strong, nanomolar binding affinity for PfCyclophilin 19B [1]. Although it binds with slightly lower affinity than Cyclosporin A, its great advantage lies in being non-immunosuppressive due to chemical modifications that prevent calcineurin binding [1] [2]. This makes it a superior candidate for therapeutic use.

A key finding is its effectiveness against artemisinin-resistant parasites. The proposed mechanism is that this compound specifically targets the upregulated PfCyclophilin 19B in resistant strains, effectively exploiting the parasite's resistance mechanism to defeat it [1].

  • Limited Comparative Data: This analysis is constrained by the lack of publicly available binding affinity data for other non-immunosuppressive cyclophilin inhibitors (e.g., NIM811, SCY-635) against PfCyclophilin 19B, preventing a broader comparison.
  • Focus on a Single Target: The data presented focuses on the PfCyclophilin 19B pathway. The potential involvement of other parasite or host cyclophilins in this compound's overall antimalarial effect may require further investigation.

References

Comparison of Membrane Behavior and Mitochondrial Effects

Author: Smolecule Technical Support Team. Date: February 2026

Property Cyclosporin A (CsA) Alisporivir (Ali) Experimental Data & Context
Immunosuppressive Activity Yes (inhibits T-cell activation) [1] No (non-immunosuppressive analogue) [2] [1] This fundamental difference dictates their therapeutic profiles, with Ali being developed for broader applications like antiviral and diabetic treatments [2] [1].
Effect on MPT Pore Inhibits pore opening [3] [2] Inhibits pore opening [3] [4] [2] Both act as inhibitors of the Mitochondrial Permeability Transition (MPT) pore by targeting cyclophilin D [3] [2].
Membrane Fluidity Decreases fluidity (increased laurdan generalized polarization) [3] Decreases fluidity (increased laurdan generalized polarization) [3] Both agents integrate into the lipid bilayer, reducing overall membrane fluidity in DPPC liposomes and mitochondrial membranes [3].
Structural Difference Contains α-aminobutyric acid at residue 2 [5] Specific variation not detailed in results; analogous non-immunosuppressive structure [3] [2] NMR spectroscopy and molecular dynamics show no significant differences in their backbone structure or flexibility [3]. Other cyclosporin variants (B, C, D, E) show only minor structural differences [5].
Mitochondrial Bioenergetics (at 1 μM) Increases calcium capacity; no effect on oxidative phosphorylation [3] Increases calcium capacity; no effect on oxidative phosphorylation [3] At a standard concentration, both compounds have a protective effect by increasing the amount of calcium mitochondria can absorb before the MPT pore opens [3].
Mitochondrial Bioenergetics (at 5 μM) Suppresses oxygen consumption; decreases membrane potential [3] More pronounced suppression of oxygen consumption; decreases membrane potential [3] At a higher concentration, both disrupt the electron transport chain, likely by limiting the mobility of coenzyme Q in the membrane. This toxic effect is stronger for this compound [3].

Detailed Experimental Protocols

The data in the table above is derived from rigorous laboratory techniques. Here is a breakdown of the key methodologies cited.

Assessment of Mitochondrial Function

This protocol is used to measure parameters like oxygen consumption, membrane potential, and calcium capacity [3] [4] [2].

  • Mitochondria Isolation: Mitochondria are isolated from rat skeletal muscle or mouse tissues via tissue homogenization followed by differential centrifugation [3] [2].
  • Oxygen Consumption: Measured with a Clark-type oxygen electrode in a sealed, thermostatted chamber. Mitochondria are incubated in a specific buffer with substrates, and respiration states are triggered by adding ADP [3] [2].
  • Membrane Potential (ΔΨ): Assessed using fluorescent dyes like rhodamine 123. A higher ΔΨ leads to dye accumulation in the matrix and lower fluorescence; a collapse of ΔΨ results in fluorescence dequenching [3] [4].
  • Calcium Capacity: The amount of calcium added to cause MPT pore opening is measured by monitoring the sudden swelling of mitochondria or the collapse of ΔΨ [3].
  • Reactive Oxygen Species (ROS) Production: Hydrogen peroxide or superoxide generation is measured using fluorescent probes like Amplex Red in conjunction with a fluorimeter [3] [4].
Analysis of Membrane Properties and Fluidity

This method quantifies how CsA and Ali integrate into and affect the lipid membrane itself [3].

  • Sample Preparation: Liposomes (model membranes) are prepared from DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine). Mitochondrial membranes can also be used directly [3].
  • Fluidity Measurement: The fluorescent dye laurdan is incorporated into the membranes. Its emission spectrum shifts depending on the polarity and mobility of its immediate environment.
  • Generalized Polarization (GP): Calculated from the emission intensities at two specific wavelengths. An increase in GP indicates a decrease in membrane fluidity [3].
Structural Analysis via NMR and Molecular Dynamics

This protocol confirms that functional differences are not due to major structural changes in the molecules [3] [5].

  • NMR Spectroscopy: CsA and Ali are dissolved in a solvent like chloroform. 1H and 13C NMR spectra are acquired to assign chemical shifts. 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments identify protons in close spatial proximity (<5 Å), confirming the 3D structure [3] [5].
  • Molecular Dynamics (MD) Simulation: Computer simulations model the physical movements of atoms and molecules over time. This allows researchers to observe the flexibility and behavior of CsA and Ali in a simulated membrane or solvent environment [3].

Biological Pathway and Experimental Workflow

The diagram below illustrates the core mechanistic pathway of how CsA and Ali affect mitochondria and the key experiments used to investigate them.

cluster_pathway Mechanism of Mitochondrial Effect cluster_experiments Key Experimental Assessments Trigger Ca²⁺ Overload Oxidative Stress CypD Cyclophilin D (CypD) Trigger->CypD Pore MPT Pore Opening CypD->Pore Outcome Loss of Membrane Potential Mitochondrial Swelling Pore->Outcome Exp1 Mitochondrial Function (O₂ consumption, ΔΨ, Ca²⁺ capacity) Pore->Exp1 Outcome->Exp1 Intervention CsA / this compound (CypD Inhibitors) Intervention->CypD Blocks Exp2 Membrane Fluidity (Laurdan GP assay) Intervention->Exp2 Exp3 Structural Analysis (NMR, Molecular Dynamics) Intervention->Exp3

Interpretation of Key Differences

The experimental data reveals a critical nuance:

  • Same Target, Same Location, Different Potency: While both molecules share the same core structure, localize similarly in membranes, and inhibit the MPT pore via cyclophilin D, this compound demonstrates a more potent disruptive effect on mitochondrial bioenergetics at elevated concentrations (5 μM) [3]. This suggests that its specific chemical modification, while removing immunosuppressive activity, may enhance its non-specific interactions with membrane-embedded protein complexes like the electron transport chain, leading to greater toxicity at high doses.

References

Alisporivir telbivudine HBV combination potency

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Combination Potency

Key findings from pre-clinical studies on the Alisporivir and Telbivudine combination are summarized in the table below.

Aspect Experimental Findings
Overall Antiviral Effect Combination showed greater reduction in HBV replication than either drug alone [1] [2].
This compound Monotherapy Dose-dependently reduced intracellular and secreted HBV DNA in HepG2215, HuH-7, and HepaRG cell lines [1] [2].
Telbivudine Monotherapy Potent inhibitor of HBV-DNA polymerase; used as a benchmark for direct antiviral activity [1].
Synergistic Effect Combination of this compound and Telbivudine produced enhanced antiviral effect compared to individual monotherapies [1] [3] [2].
Impact on HBsAg This compound reduced Hepatitis B surface antigen (HBsAg) production and secretion. Knockdown of cyclophilin A (CypA) led to intracellular HBsAg accumulation, which was greatly reduced by adding this compound [1] [2].

Detailed Experimental Protocols

The foundational data comes from a 2015 study that utilized standardized in vitro methods [1] [2].

  • Cell Lines and Culture: The study used three human liver-derived cell lines supporting HBV replication:
    • HepG2215 cells: Stably transfected with HBV DNA.
    • HuH-7 cells: Transiently transfected with an HBV plasmid (pSM2).
    • HepaRG cells: Terminally differentiated and infected with HBV. Cells were maintained in appropriate media (DMEM or William's Medium E) with supplements at 37°C and 5% CO₂ [1].
  • Compound Treatment: Cells were treated with:
    • This compound (ALV) or NIM811: Non-immunosuppressive cyclophilin inhibitors. A range of concentrations (0.25, 1, 5, and 20 μg/mL) were tested.
    • Telbivudine: A nucleoside analog and potent inhibitor of HBV-DNA polymerase.
    • Combination: this compound and Telbivudine used together. Culture media containing compounds were replaced every 24 hours [1].
  • Knockdown of Individual Cyclophilins: HepG2215 cells were transfected with small interfering RNA (siRNA) specifically targeting cyclophilin A (CypA), C (CypC), or D (CypD) to reduce their expression by approximately 80%. This was done to elucidate the role of each cyclophilin in HBV replication [1].
  • Outcome Measurements:
    • HBV DNA Quantification: Intracellular and secreted HBV DNA levels were measured using real-time quantitative PCR (qPCR).
    • HBsAg Measurement: Secreted and intracellular HBsAg levels were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
    • Southern Blot Analysis: Used to assess the kinetics of antiviral activity on HBV DNA forms [1] [2].

Mechanism of Action and Signaling Pathways

The synergistic effect arises from the drugs targeting two distinct and essential processes in the HBV life cycle.

The diagram above illustrates the dual mechanisms:

  • This compound (Host-Targeting Agent): Targets and inhibits host cell proteins (cyclophilins), which are required for the HBV life cycle. Inhibition disrupts HBV replication and reduces HBsAg production/secretion [1] [4] [2].
  • Telbivudine (Direct-Acting Antiviral): A nucleoside analogue that directly inhibits the viral DNA polymerase, blocking the synthesis of new HBV DNA [1] [5].

Research Implications and Context

  • Overcoming Resistance: Using a host-targeting agent like this compound may present a higher barrier to drug resistance, as host proteins do not mutate rapidly like viral proteins. This is relevant given that resistance mutations to Telbivudine and other polymerase inhibitors are well-documented [6] [7].
  • Functional Cure Strategy: Reducing HBsAg levels is a key goal in achieving a "functional cure" for chronic HBV. This compound's ability to lower HBsAg positions this combination as a promising component of future multi-drug regimens aimed at a cure [4].

The experimental evidence strongly supports the enhanced potency of the this compound and Telbivudine combination. This strategy of combining a host-targeting agent with a direct-acting antiviral represents a rational and promising approach for future HBV therapy development.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

1215.85701808 Da

Monoisotopic Mass

1215.85701808 Da

Heavy Atom Count

86

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VBP9099AA6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Treatment of chronic hepatitis C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

254435-95-5

Wikipedia

Alisporivir

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 04-14-2024
1: Dujardin M, Bouckaert J, Rucktooa P, Hanoulle X. X-ray structure of alisporivir in complex with cyclophilin A at 1.5 Å resolution. Acta Crystallogr F Struct Biol Commun. 2018 Sep 1;74(Pt 9):583-592. doi: 10.1107/S2053230X18010415. Epub 2018 Sep 3. PubMed PMID: 30198892.
2: de Wilde AH, Pham U, Posthuma CC, Snijder EJ. Cyclophilins and cyclophilin inhibitors in nidovirus replication. Virology. 2018 Sep;522:46-55. doi: 10.1016/j.virol.2018.06.011. Epub 2018 Jul 12. Review. PubMed PMID: 30014857.
3: Nevers Q, Ruiz I, Ahnou N, Donati F, Brillet R, Softic L, Chazal M, Jouvenet N, Fourati S, Baudesson C, Bruscella P, Gelin M, Guichou JF, Pawlotsky JM, Ahmed-Belkacem A. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity. Antimicrob Agents Chemother. 2018 Jun 26;62(7). pii: e00126-18. doi: 10.1128/AAC.00126-18. Print 2018 Jul. PubMed PMID: 29760125; PubMed Central PMCID: PMC6021681.
4: Schiavone M, Zulian A, Menazza S, Petronilli V, Argenton F, Merlini L, Sabatelli P, Bernardi P. Alisporivir rescues defective mitochondrial respiration in Duchenne muscular dystrophy. Pharmacol Res. 2017 Nov;125(Pt B):122-131. doi: 10.1016/j.phrs.2017.09.001. Epub 2017 Sep 9. PubMed PMID: 28899790.
5: de Wilde AH, Falzarano D, Zevenhoven-Dobbe JC, Beugeling C, Fett C, Martellaro C, Posthuma CC, Feldmann H, Perlman S, Snijder EJ. Alisporivir inhibits MERS- and SARS-coronavirus replication in cell culture, but not SARS-coronavirus infection in a mouse model. Virus Res. 2017 Jan 15;228:7-13. doi: 10.1016/j.virusres.2016.11.011. Epub 2016 Nov 10. PubMed PMID: 27840112.
6: Chiramel AI, Banadyga L, Dougherty JD, Falzarano D, Martellaro C, Brees D, Taylor RT, Ebihara H, Best SM. Alisporivir Has Limited Antiviral Effects Against Ebola Virus Strains Makona and Mayinga. J Infect Dis. 2016 Oct 15;214(suppl 3):S355-S359. Epub 2016 Aug 10. PubMed PMID: 27511894; PubMed Central PMCID: PMC5050471.
7: Chatterji U, Bobardt M, Schaffer L, Wood M, Gallay PA. Cyclophilin Inhibitors Remodel the Endoplasmic Reticulum of HCV-Infected Cells in a Unique Pattern Rendering Cells Impervious to a Reinfection. PLoS One. 2016 Jul 21;11(7):e0159511. doi: 10.1371/journal.pone.0159511. eCollection 2016. PubMed PMID: 27442520; PubMed Central PMCID: PMC4956074.
8: Cuypers L, Snoeck J, Kerremans L, Libin P, Crabbé R, Van Dooren S, Vuagniaux G, Vandamme AM. HCV1b genome evolution under selective pressure of the cyclophilin inhibitor alisporivir during the DEB-025-HCV-203 phase II clinical trial. Infect Genet Evol. 2016 Oct;44:169-181. doi: 10.1016/j.meegid.2016.06.050. Epub 2016 Jun 30. PubMed PMID: 27374748.
9: Šileikytė J, Forte M. Shutting down the pore: The search for small molecule inhibitors of the mitochondrial permeability transition. Biochim Biophys Acta. 2016 Aug;1857(8):1197-1202. doi: 10.1016/j.bbabio.2016.02.016. Epub 2016 Feb 26. Review. PubMed PMID: 26924772; PubMed Central PMCID: PMC4893955.
10: Esser-Nobis K, Schmidt J, Nitschke K, Neumann-Haefelin C, Thimme R, Lohmann V. The cyclophilin-inhibitor alisporivir stimulates antigen presentation thereby promoting antigen-specific CD8(+) T cell activation. J Hepatol. 2016 Jun;64(6):1305-14. doi: 10.1016/j.jhep.2016.02.027. Epub 2016 Feb 26. PubMed PMID: 26921685.
11: Bo Q, Orsenigo R, Wang J, Griffel L, Brass C. Glucose abnormalities in Asian patients with chronic hepatitis C. Drug Des Devel Ther. 2015 Nov 9;9:6009-17. doi: 10.2147/DDDT.S92060. eCollection 2015. PubMed PMID: 26609222; PubMed Central PMCID: PMC4644176.
12: Gallay PA, Bobardt MD, Chatterji U, Trepanier DJ, Ure D, Ordonez C, Foster R. The Novel Cyclophilin Inhibitor CPI-431-32 Concurrently Blocks HCV and HIV-1 Infections via a Similar Mechanism of Action. PLoS One. 2015 Aug 11;10(8):e0134707. doi: 10.1371/journal.pone.0134707. eCollection 2015. PubMed PMID: 26263487; PubMed Central PMCID: PMC4532424.
13: Zeuzem S, Flisiak R, Vierling JM, Mazur W, Mazzella G, Thongsawat S, Abdurakhmanov D, Van Kính N, Calistru P, Heo J, Stanciu C, Gould M, Makara M, Hsu SJ, Buggisch P, Samuel D, Mutimer D, Nault B, Merz M, Bao W, Griffel LH, Brass C, Naoumov NV; ESSENTIAL II Study Group. Randomised clinical trial: alisporivir combined with peginterferon and ribavirin in treatment-naïve patients with chronic HCV genotype 1 infection (ESSENTIAL II). Aliment Pharmacol Ther. 2015 Oct;42(7):829-44. doi: 10.1111/apt.13342. Epub 2015 Aug 4. PubMed PMID: 26238707.
14: Pawlotsky JM, Flisiak R, Sarin SK, Rasenack J, Piratvisuth T, Chuang WL, Peng CY, Foster GR, Shah S, Wedemeyer H, Hézode C, Zhang W, Wong KA, Li B, Avila C, Naoumov NV; VITAL-1 study team. Alisporivir plus ribavirin, interferon free or in combination with pegylated interferon, for hepatitis C virus genotype 2 or 3 infection. Hepatology. 2015 Oct;62(4):1013-23. doi: 10.1002/hep.27960. Epub 2015 Aug 10. PubMed PMID: 26118427.
15: Nelson DR, Cooper JN, Lalezari JP, Lawitz E, Pockros PJ, Gitlin N, Freilich BF, Younes ZH, Harlan W, Ghalib R, Oguchi G, Thuluvath PJ, Ortiz-Lasanta G, Rabinovitz M, Bernstein D, Bennett M, Hawkins T, Ravendhran N, Sheikh AM, Varunok P, Kowdley KV, Hennicken D, McPhee F, Rana K, Hughes EA; ALLY-3 Study Team. All-oral 12-week treatment with daclatasvir plus sofosbuvir in patients with hepatitis C virus genotype 3 infection: ALLY-3 phase III study. Hepatology. 2015 Apr;61(4):1127-35. doi: 10.1002/hep.27726. Epub 2015 Mar 10. PubMed PMID: 25614962; PubMed Central PMCID: PMC4409820.
16: Barve A, Kovacs SJ, Ke J, Crabbe R, Grosgurin P, Menetrey A, Nicolas-Métral V, Dabovic K, Dole K, Zhang J, Praestgaard J, Sunkara G, Stein D. The effects of CYP3A4 induction and inhibition on the pharmacokinetics of alisporivir in humans. Clin Pharmacol Drug Dev. 2015 Jan;4(1):25-32. doi: 10.1002/cpdd.114. Epub 2014 May 26. PubMed PMID: 27128001.
17: Buti M, Flisiak R, Kao JH, Chuang WL, Streinu-Cercel A, Tabak F, Calistru P, Goeser T, Rasenack J, Horban A, Davis GL, Alberti A, Mazzella G, Pol S, Orsenigo R, Brass C. Alisporivir with peginterferon/ribavirin in patients with chronic hepatitis C genotype 1 infection who failed to respond to or relapsed after prior interferon-based therapy: FUNDAMENTAL, a Phase II trial. J Viral Hepat. 2015 Jul;22(7):596-606. doi: 10.1111/jvh.12360. Epub 2014 Nov 21. PubMed PMID: 25412795.
18: Cunningham ME, Javaid A, Waters J, Davidson-Wright J, Wong JL, Jones M, Foster GR. Development and validation of a "capture-fusion" model to study drug sensitivity of patient-derived hepatitis C. Hepatology. 2015 Apr;61(4):1192-204. doi: 10.1002/hep.27570. Epub 2015 Feb 13. PubMed PMID: 25330450.
19: Fu J, Tjandra M, Becker C, Bednarczyk D, Capparelli M, Elling R, Hanna I, Fujimoto R, Furegati M, Karur S, Kasprzyk T, Knapp M, Leung K, Li X, Lu P, Mergo W, Miault C, Ng S, Parker D, Peng Y, Roggo S, Rivkin A, Simmons RL, Wang M, Wiedmann B, Weiss AH, Xiao L, Xie L, Xu W, Yifru A, Yang S, Zhou B, Sweeney ZK. Potent nonimmunosuppressive cyclophilin inhibitors with improved pharmaceutical properties and decreased transporter inhibition. J Med Chem. 2014 Oct 23;57(20):8503-16. doi: 10.1021/jm500862r. Epub 2014 Oct 13. PubMed PMID: 25310383.
20: Phillips S, Chokshi S, Chatterji U, Riva A, Bobardt M, Williams R, Gallay P, Naoumov NV. Alisporivir inhibition of hepatocyte cyclophilins reduces HBV replication and hepatitis B surface antigen production. Gastroenterology. 2015 Feb;148(2):403-14.e7. doi: 10.1053/j.gastro.2014.10.004. Epub 2014 Oct 8. PubMed PMID: 25305505.

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